7,8-Dihydroisoquinolin-6(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7,8-dihydro-5H-isoquinolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCBWFBTZRFGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthetic Landscape of 7,8-Dihydroisoquinolin-6(5H)-one: A Critical Review of Core Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
The 7,8-dihydroisoquinolin-6(5H)-one core is a pivotal structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique bicyclic structure, featuring a partially saturated carbocyclic ring fused to a pyridine ring, offers a valuable scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the primary synthetic pathways to this important heterocyclic ketone, with a focus on the underlying chemical principles, comparative analysis of methodologies, and detailed experimental protocols for key transformations.
Strategic Approaches to the 7,8-Dihydroisoquinolin-6(5H)-one Scaffold
The synthesis of 7,8-dihydroisoquinolin-6(5H)-one can be broadly categorized into two main strategic approaches: the functionalization of a pre-existing 5,6,7,8-tetrahydroisoquinoline framework and the de novo construction of the bicyclic ring system. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements.
Synthesis from 5,6,7,8-Tetrahydroisoquinoline: A Versatile Starting Point
The commercially available 5,6,7,8-tetrahydroisoquinoline is the most common and direct precursor for the synthesis of 7,8-dihydroisoquinolin-6(5H)-one. The primary transformation involves the selective oxidation of the benzylic methylene group at the C-6 position.
Direct Oxidation: A Straightforward but Challenging Route
The direct oxidation of 5,6,7,8-tetrahydroisoquinoline to 7,8-dihydroisoquinolin-6(5H)-one has been explored using various oxidizing agents. However, this approach is often hampered by a lack of regioselectivity and low yields.
Commonly employed oxidants include chromium trioxide (CrO₃) and potassium permanganate (KMnO₄). While these reagents are powerful, they can lead to over-oxidation and the formation of a mixture of products, complicating purification and significantly reducing the yield of the desired ketone. Reports in the literature indicate that yields for these direct oxidation methods are often in the range of 4-25%.
Two-Step Nitrosation-Hydrolysis: A High-Yield and Practical Alternative
A significantly more efficient and regioselective method for the synthesis of 7,8-dihydroisoquinolin-6(5H)-one from 5,6,7,8-tetrahydroisoquinoline was reported by Lardenois et al. This practical, high-yield, two-step route avoids the use of hazardous oxidizing agents like ozone or heavy metals.
The first step involves the regioselective nitrosation of 5,6,7,8-tetrahydroisoquinoline at the C-5 position. This is achieved by treating the starting material with potassium tert-butoxide in dry tetrahydrofuran (THF), followed by the addition of tert-butyl nitrite. This reaction proceeds under mild conditions and affords the 7,8-dihydroisoquinolin-5(6H)-one oxime in high yield.
The subsequent step is the hydrolysis of the oxime to the corresponding ketone. This is typically accomplished by heating the oxime in a mixture of acetone and aqueous hydrochloric acid. This two-step process provides a reliable and scalable route to the target molecule with a significantly improved overall yield compared to direct oxidation methods.
Experimental Protocol: Synthesis of 7,8-Dihydroisoquinolin-6(5H)-one via Nitrosation-Hydrolysis
Step 1: Synthesis of 7,8-Dihydroisoquinolin-5(6H)-one Oxime
-
To a stirred solution of potassium tert-butoxide (0.2 mol) in dry THF (200 mL) under a nitrogen atmosphere, a solution of 5,6,7,8-tetrahydroisoquinoline (0.1 mol) in dry THF (250 mL) is added rapidly.
-
The resulting solution is stirred at room temperature for 15 hours.
-
The reaction mixture is then cooled in an ice bath, and tert-butyl nitrite (0.3 mol) is added dropwise over 30 minutes.
-
After the addition is complete, the mixture is stirred for an additional period at low temperature.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude oxime, which can be purified by recrystallization.
Step 2: Hydrolysis of 7,8-Dihydroisoquinolin-5(6H)-one Oxime
-
The 7,8-dihydroisoquinolin-5(6H)-one oxime is suspended in a mixture of acetone and 6N hydrochloric acid.
-
The mixture is heated to reflux and stirred for approximately 15 hours.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, and the acetone is removed under reduced pressure.
-
The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated to afford the crude 7,8-dihydroisoquinolin-6(5H)-one, which can be purified by column chromatography or recrystallization.
Multi-step Synthesis via a 5-Hydroxy Intermediate
Another, albeit more lengthy, approach involves the initial formation of 5-hydroxy-5,6,7,8-tetrahydroisoquinoline. This route begins with the N-oxidation of 5,6,7,8-tetrahydroisoquinoline using hydrogen peroxide, followed by treatment with acetic anhydride to introduce an acetate group at the C-5 position. Subsequent hydrolysis of the acetate yields the 5-hydroxy derivative. The final step is the oxidation of the secondary alcohol to the desired ketone using an oxidizing agent such as chromium trioxide. While this method offers good regioselectivity, the multiple steps and purification at each stage can result in a lower overall yield.
Thummel's Methodology: Ozonolysis of a Benzylidene Derivative
A more specialized route, known as Thummel's methodology, involves the initial conversion of 5,6,7,8-tetrahydroisoquinoline to its 5-benzylidene derivative. This is typically achieved by reaction with benzaldehyde in the presence of acetic anhydride. The resulting 5-benzylidene-5,6,7,8-tetrahydroisoquinoline is then subjected to ozonolysis, which cleaves the exocyclic double bond to furnish the desired 7,8-dihydroisoquinolin-6(5H)-one. While elegant, this method requires the use of ozone, which necessitates specialized equipment and safety precautions.
De Novo Synthesis: Constructing the Dihydroisoquinolinone Core
An alternative to the functionalization of a pre-existing tetrahydroisoquinoline is the construction of the 7,8-dihydroisoquinolin-6(5H)-one ring system from acyclic or monocyclic precursors. These methods are particularly useful for accessing substituted analogs.
Bohlmann-Rahtz Pyridine Synthesis and Related Condensations
The Bohlmann-Rahtz pyridine synthesis and related condensation reactions provide a powerful tool for the construction of substituted pyridine rings. In the context of 7,8-dihydroquinolin-5(6H)-ones, this typically involves the reaction of a cyclohexane-1,3-dione derivative with a β-amino-α,β-unsaturated aldehyde or ketone. The reaction proceeds through a series of condensation and cyclization steps to afford the fused bicyclic system. This approach is highly versatile, allowing for the introduction of a wide range of substituents on both the carbocyclic and pyridine rings.
Conceptual Workflow: Bohlmann-Rahtz type Synthesis
Caption: Bohlmann-Rahtz type synthesis workflow.
Synthesis from Baylis-Hillman Adducts
A notable method for the preparation of 7,8-dihydroquinolin-5(6H)-one derivatives involves the use of Baylis-Hillman adducts. This approach, often detailed in patent literature, reacts a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of a base catalyst, followed by the addition of ammonium acetate or aqueous ammonia. This "one-pot" procedure offers several advantages, including readily available starting materials, mild reaction conditions, and good chemical selectivity, making it an attractive route for the synthesis of libraries of substituted dihydroquinolinones.
Comparative Analysis of Synthesis Pathways
To aid in the selection of the most appropriate synthetic route, the following table provides a comparative summary of the key methods discussed.
| Synthesis Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Direct Oxidation | 5,6,7,8-Tetrahydroisoquinoline | CrO₃, KMnO₄ | One-step reaction | Low yield, poor regioselectivity, harsh conditions | 4-25% |
| Nitrosation-Hydrolysis | 5,6,7,8-Tetrahydroisoquinoline | K-t-BuO, t-BuONO, HCl | High yield, good regioselectivity, mild conditions | Two-step process | High |
| Via 5-Hydroxy Intermediate | 5,6,7,8-Tetrahydroisoquinoline | H₂O₂, Ac₂O, CrO₃ | Good regioselectivity | Multi-step synthesis, lower overall yield | Moderate |
| Thummel's (Ozonolysis) | 5,6,7,8-Tetrahydroisoquinoline | PhCHO, Ac₂O, O₃ | Good regioselectivity | Requires specialized equipment for ozonolysis | Moderate to Good |
| Bohlmann-Rahtz Type | Cyclohexane-1,3-dione derivative | β-amino-α,β-unsaturated carbonyl | High versatility for substitution | Requires synthesis of precursors | Variable |
| From Baylis-Hillman Adducts | Baylis-Hillman adduct, Cyclohexane-1,3-dione | Base catalyst, NH₄OAc | "One-pot" procedure, mild conditions, good selectivity | May require optimization for specific substrates | Good |
Conclusion and Future Perspectives
The synthesis of 7,8-dihydroisoquinolin-6(5H)-one has evolved from low-yielding direct oxidation methods to more sophisticated and efficient multi-step and de novo strategies. For the preparation of the unsubstituted core, the two-step nitrosation-hydrolysis pathway stands out as a highly practical and scalable option. For the synthesis of substituted analogs, condensation reactions such as the Bohlmann-Rahtz type synthesis and methods employing Baylis-Hillman adducts offer significant versatility.
Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic methods. The exploration of novel starting materials and the application of flow chemistry could further enhance the accessibility and utility of this important heterocyclic scaffold, paving the way for the discovery of new and improved therapeutic agents. The continued refinement of these synthetic pathways is crucial for advancing drug discovery programs that rely on the 7,8-dihydroisoquinolin-6(5H)-one core.
References
- Due to the nature of this generated response, a comprehensive, static list of clickable URLs cannot be provided. The information presented is a synthesis of data from multiple sources that would be dynamically retrieved in a live environment. Key publications to consult for further details include those by Lardenois et al. on the nitrosation-hydrolysis method and literature on the Bohlmann-Rahtz synthesis and Thummel's methodology.
Reactivity profile of the ketone group in 7,8-Dihydroisoquinolin-6(5H)-one
The following technical guide details the reactivity profile, synthetic utility, and experimental handling of 7,8-Dihydroisoquinolin-6(5H)-one . This guide is structured for medicinal chemists and process scientists, focusing on the regiochemical nuances imposed by the fused pyridine ring.
Class: Aza-Tetralone / Heterocyclic Ketone Core Application: Pharmacophore synthesis (Dopamine agonists, Kinase inhibitors, Morphinan analogs)
Executive Technical Summary
7,8-Dihydroisoquinolin-6(5H)-one represents a specific subclass of aza-tetralones . Unlike carbocyclic
-
The C6-Carbonyl: A classic electrophilic center susceptible to nucleophilic attack, but sterically influenced by the adjacent "benzylic" C5 methylene.
-
The C5-Methylene (Benzylic/Picolinic): Highly acidic protons due to resonance stabilization with the aromatic pyridine ring. This creates a strong thermodynamic preference for enolization towards C5 rather than C7.
-
The Pyridine Nitrogen (N2): A basic center that, upon protonation or alkylation, dramatically increases the acidity of the C5 protons via inductive and field effects.
This guide prioritizes the regioselective functionalization of this scaffold, a common bottleneck in drug discovery campaigns.
Structural & Electronic Analysis
The reactivity of the ketone is dictated by the asymmetry of the flanking methylene groups.
| Position | Chemical Environment | pKa (Approx) | Reactivity Mode |
| C6 (Ketone) | N/A | Nucleophilic Addition, Reductive Amination | |
| C5 ( | Benzylic-like (adjacent to pyridine fusion) | ~18-20 (lower if N-protonated) | Major Enolization Site , Electrophilic Trapping |
| C7 ( | Homobenzylic (aliphatic chain) | ~24-26 | Kinetic Enolization (Minor), Sterically accessible |
| N2 (Pyridine) | ~5.3 (Conjugate Acid) | N-Oxidation, Quaternization (Salt Formation) |
The "C5-Acidity" Effect
In standard cyclohexanones,
Core Reactivity Pathways (Visualization)
The following diagram maps the primary reaction vectors available to this scaffold.
Caption: Reactivity vectors showing the electronic interplay between the Pyridine N2 and the C5-Benzylic position.
Detailed Experimental Protocol: Reductive Amination
The most common application of this scaffold in Medicinal Chemistry is the installation of amine pharmacophores at C6. Due to the basicity of the pyridine ring, standard acid-catalyzed protocols must be adjusted.
Methodology: One-Pot Reductive Amination
Objective: Synthesis of 6-amino-5,6,7,8-tetrahydroisoquinoline derivatives.
Rationale: Use of Sodium Triacetoxyborohydride (STAB) allows for reductive amination in the presence of the ketone without reducing the ketone to an alcohol (which NaBH
Reagents & Stoichiometry
-
Substrate: 7,8-Dihydroisoquinolin-6(5H)-one (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]
Step-by-Step Workflow
-
Imine Formation (Equilibrium Setup):
-
Charge a dry reaction vial with the ketone (1.0 equiv) and anhydrous DCE (0.1 M concentration).
-
Add the amine (1.1 equiv).
-
Add Acetic Acid (1.0 equiv).[1] Note: The pyridine nitrogen will buffer some acid; ensure enough AcOH is present to catalyze imine formation.
-
Stir at Room Temperature (RT) for 30–60 minutes under N
.
-
-
Reduction:
-
Add STAB (1.5 equiv) in a single portion. Caution: Mild gas evolution (H
). -
Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine intermediate).
-
-
Workup (Critical for Basic Scaffolds):
-
Quench with Saturated Aqueous NaHCO
.[2] Do not use strong base (NaOH) immediately if the product is sensitive, but pH > 9 is required to extract the basic pyridine/amine product. -
Extract with DCM (
). -
Dry combined organics over Na
SO .
-
-
Purification:
-
Flash Column Chromatography.
-
Phase: Silica gel.
-
Eluent: DCM:MeOH:NH
OH (e.g., 95:5:0.5). Ammonia is essential to prevent streaking of the basic pyridine product.
-
Advanced Functionalization: C5-Regioselective Alkylation
To introduce substituents at the
The Protocol
-
Base Selection: Use a non-nucleophilic strong base like LiHMDS or NaHMDS (1.1 equiv) in THF at -78°C.
-
Enolization: Add the ketone dropwise. Stir for 30 mins to allow equilibration to the thermodynamic enolate (conjugated with the aromatic ring).
-
Electrophile: Add alkyl halide (e.g., MeI, Benzyl Bromide).
-
Warming: Allow to warm slowly to 0°C.
-
Outcome: The electrophile adds predominantly at C5 .
-
Note: If C7 functionalization is strictly required, a blocking group strategy (e.g., formylation of C5, alkylation of C7, deformylation) is usually necessary due to the strong natural bias for C5.
-
Process Logic Visualization
The following diagram illustrates the decision matrix for modifying this scaffold based on target requirements.
Caption: Decision tree for synthetic modifications of the isoquinolinone core.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
BenchChem. (2025). "Application Notes: Reductive Amination of Isoquinoline Derivatives." Benchchem Technical Guides.
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa estimation of benzylic vs. homobenzylic protons).
-
PubChem. (2025).[3] "Compound Summary: 7,8-Dihydroisoquinolin-5(6H)-one." National Library of Medicine.
-
RSC Publishing. (2012). "Regioselective synthesis of functionalized dihydroisoquinolines." Organic & Biomolecular Chemistry.
Sources
Architects of the Interface: The Evolution, Synthesis, and Clinical Translation of Dihydroisoquinolinone Derivatives
Executive Summary
The dihydroisoquinolinone (DHIQ) core has emerged as a privileged scaffold in modern organic chemistry and drug discovery. Characterized by its unique three-dimensional geometry, rigidity, and tunable physicochemical properties, the DHIQ motif is uniquely adept at disrupting complex, flat protein-protein interactions (PPIs). This technical guide explores the historical evolution of DHIQ synthesis, details the mechanistic rationale behind its application in oncology, and provides a comprehensive, self-validating protocol for its chemical synthesis.
Historical Context and Scaffold Evolution
Historically, nitrogen-containing heterocycles have formed the backbone of pharmacognosy and synthetic drug design. The isoquinoline alkaloid family provided the initial inspiration for many synthetic therapeutics. However, flat, fully aromatic isoquinolines often suffer from poor aqueous solubility and off-target toxicity driven by non-specific DNA intercalation.
The transition toward the partially saturated dihydroisoquinolinone scaffold marked a paradigm shift. By introducing sp³-hybridized carbons, chemists unlocked a three-dimensional architecture capable of accessing deep, hydrophobic binding pockets that flat aromatics could not reach[1]. Early syntheses relied heavily on classical intramolecular cyclizations, such as the Bischler-Napieralski and Pictet-Spengler reactions. Modern methodologies have since expanded to include transition-metal-catalyzed dearomatization, copper-mediated cascade cyclizations of ynamides[2], and multicomponent reactions (MCRs) that allow for rapid library generation and late-stage functionalization.
Mechanistic Rationale in Drug Discovery
The defining feature of DHIQ derivatives is their utility in targeting Protein-Protein Interactions (PPIs). PPI interfaces are notoriously difficult to drug due to their large and hydrophobic nature. The DHIQ core acts as a rigid anchor that mimics critical alpha-helical "hotspot" residues.
Targeting the p53-MDM2 Axis: The tumor suppressor p53 is negatively regulated by MDM2, which ubiquitinates p53 and targets it for proteasomal degradation. NVP-CGM097, a highly potent DHIQ derivative, was discovered via structure-based drug design (SBDD) and virtual screening[3]. The DHIQ core perfectly occupies the binding pocket of MDM2 at three critical residues (Trp23, Leu26, and Phe19), thereby displacing p53, restoring its apoptotic function in p53-wildtype tumors, and advancing to Phase 1 clinical trials[3][4].
Targeting Epigenetic Regulation (WDR5): WD repeat domain 5 (WDR5) is a scaffolding protein critical for the assembly of MLL/SET complexes, which drive histone methylation and MYC-dependent cancer proliferation. Recent SBDD efforts identified DHIQ bicyclic cores as potent antagonists of the WDR5 WIN (WDR5-interaction) site. These compounds exhibit picomolar binding affinity, displacing MYC from chromatin and selectively inhibiting proliferation in MLL-fusion cell lines[5].
Signaling Pathway Visualization
To contextualize the pharmacological impact of DHIQ derivatives, the following diagram illustrates the disruption of the p53-MDM2 regulatory loop by a DHIQ-based inhibitor.
Mechanism of DHIQ derivatives (e.g., NVP-CGM097) disrupting the MDM2-p53 interaction.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of the DHIQ core requires precise control over regioselectivity and cyclization thermodynamics. While modern transition-metal catalysis offers high enantioselectivity, acid-catalyzed cyclizations remain the industrial standard for scalability[6].
Step-by-Step Experimental Protocol: Synthesis of 7-Chloro-2-methyl-1,4-dihydro-2H-isoquinolin-3-one
This protocol leverages Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid), which acts simultaneously as a solvent, a dehydrating agent, and a strong Brønsted/Lewis acid to drive the electrophilic aromatic substitution without the harsh oxidative side-effects of polyphosphoric acid (PPA)[6].
Materials:
-
2-(4-chlorophenyl)-N-methylacetamide (10.0 g, 54.5 mmol)
-
Paraformaldehyde (1.98 g, 65.3 mmol, 1.2 equiv)
-
Eaton’s Reagent (50 mL)
-
Isopropyl acetate (Extraction solvent)
-
20% NaOH aqueous solution (Quenching agent)
Methodology & Causal Rationale:
-
Inert Atmosphere Preparation: Flush a three-necked round-bottomed flask with nitrogen. Rationale: Prevents oxidative degradation of the electron-rich aromatic intermediates at elevated temperatures.
-
Reagent Charging: Add 50 mL of Eaton's Reagent to the flask. Rationale: The methanesulfonic acid provides the proton source for formaldehyde activation, while P₂O₅ acts as a desiccant to irreversibly drive the dehydration step of the Pictet-Spengler-type cyclization forward.
-
Substrate Addition: Add 2-(4-chlorophenyl)-N-methylacetamide in portions, followed by paraformaldehyde. Rationale: Paraformaldehyde depolymerizes in situ to yield monomeric formaldehyde. The sequential addition ensures the formaldehyde is immediately protonated and captured by the nucleophilic aromatic ring, minimizing volatile loss.
-
Thermal Activation: Heat the reaction mixture at 80 °C for 2 hours. Rationale: 80 °C provides the optimal kinetic energy to overcome the activation barrier for the intramolecular cyclization while avoiding the charring and polymerization typically seen with PPA at >100 °C.
-
Self-Validating Check (In-Process Control): Monitor the reaction via HPLC. Validation: The reaction is deemed complete when the starting acetamide peak area is <2%. If >2%, continue heating in 30-minute increments. This feedback loop ensures maximum yield and prevents the isolation of unreacted starting material[6].
-
Work-up and Isolation: Cool to 25 °C and slowly pour the mixture over crushed ice. Neutralize carefully with 20% NaOH until pH ~7. Extract with isopropyl acetate (3 x 50 mL). Rationale: Isopropyl acetate provides superior partitioning for the hydrophobic DHIQ product compared to ethyl acetate, while leaving the highly water-soluble sodium methanesulfonate salts entirely in the aqueous layer.
-
Purification: Concentrate the organic layer in vacuo to yield the crude DHIQ, which can be recrystallized from ethanol to achieve >98% purity.
Structure-Activity Relationship (SAR) & Optimization
The modular nature of the DHIQ scaffold allows for extensive SAR profiling. In the development of WDR5 inhibitors, the tethering of open-chain analogs into a rigidified DHIQ bicyclic core drastically reduced the entropic penalty of binding[5].
Table 1: SAR Optimization of DHIQ-based WDR5 WIN Site Inhibitors [5]
| Compound | Structural Modification | WDR5 Binding Affinity (K_d, pM) | HMT Inhibition (IC₅₀, nM) | Cellular Potency (MV4:11 IC₅₀, nM) |
| Compound 8 | Direct open-chain analog (Baseline) | ~1,500 | ~45 | ~200 |
| Compound 14 | Cyclization to DHIQ Bicyclic Core | ~300 | ~10 | ~50 |
| Compound 16 | DHIQ Core + Imidazole Imine (P2) | <100 | <5 | ~20 |
| Compound 17 | DHIQ Core + Cyclopropyl (P2) | ~120 | ~8 | >1,000 (Loss of permeability) |
Data Interpretation: The transition from Compound 8 to 14 demonstrates that rigidifying the scaffold into a DHIQ core yields a 3- to 5-fold improvement across all metrics. However, as seen in Compound 17, increasing the hydrophobicity and size of the P2 group (cyclopropyl) destroys cellular potency despite maintaining biochemical affinity. This highlights the delicate balance required to maintain cell permeability while avoiding off-target cytotoxicity[5].
Future Perspectives
The trajectory of dihydroisoquinolinone chemistry is moving toward sustainable, green synthesis. Electrosynthesis and visible-light photoredox catalysis are emerging as viable methods to achieve dearomatization and cyclization without the need for stoichiometric transition metals or harsh acids like Eaton's Reagent[1]. Clinically, the success of molecules like NVP-CGM097 has validated the DHIQ core as a premier PPI-disrupting pharmacophore, paving the way for its application against other historically "undruggable" targets, including KRAS and various epigenetic readers.
References
-
Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core , National Institutes of Health (PMC). 5
-
Eaton's Reagent | 39394-84-8 , Benchchem. 6
-
Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors , ResearchGate. 4
-
3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one , Benchchem. 1
-
Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors , Journal of Medicinal Chemistry - ACS Publications. 3
-
Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis , University of Birmingham. 2
Sources
- 1. 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | Benchchem [benchchem.com]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eaton's Reagent | 39394-84-8 | Benchchem [benchchem.com]
Technical Monograph: Ionization Profiles & Physicochemical Behavior of 7,8-Dihydroisoquinolin-6(5H)-one
[1]
Executive Summary
7,8-Dihydroisoquinolin-6(5H)-one (CAS: 21917-86-2 analog/isomer) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents.[1] Unlike its fully aromatic parent (isoquinoline) or its saturated congener (decahydroisoquinoline), this molecule occupies a unique "chemical space" combining a basic pyridine core with a conformationally restricted, lipophilic ketone.
This guide details the ionization constants (pKa) , lipophilicity (LogP/LogD) , and structural dynamics necessary for optimizing this fragment in drug discovery campaigns.[1][2]
Structural Architecture & Electronic Environment[1][3]
The Hybrid Core System
The molecule consists of a fused bicyclic system:
-
Ring A (Pyridine-like): A fully aromatic, nitrogen-containing heterocyclic ring.[1] Positions 1, 3, and 4 are sp² hybridized. The nitrogen atom (N2) possesses a lone pair in an sp² orbital orthogonal to the π-system, acting as the primary basic center.
-
Ring B (Cyclohexanone-like): A partially saturated carbocycle fused at carbons 4a and 8a.[1] The ketone functionality is located at position 6.
Electronic Interplay
The physicochemical behavior is governed by the interplay between the electron-rich pyridine ring and the electron-withdrawing ketone group.[1]
-
Basicity Enhancement: The alkyl residues of Ring B (at positions 5, 7, and 8) act as electron-donating groups (+I effect) toward the pyridine ring, theoretically increasing electron density at N2 compared to unsubstituted pyridine.[1]
-
Inductive Dampening: The ketone at C6 exerts a through-bond inductive withdrawal (-I effect).[1] Although not directly conjugated to the nitrogen, the dipole moment of the carbonyl group destabilizes the protonated pyridinium cation, slightly attenuating the basicity gained from the alkyl fusion.
Ionization Constants (pKa)
Theoretical & Comparative pKa Derivation
Direct experimental pKa values for this specific intermediate are often proprietary. However, a high-confidence value can be derived using Structure-Activity Relationship (SAR) analysis of established congeners.[1]
| Compound | Structure Type | pKa (Experimental) | Electronic Effect |
| Pyridine | Monocyclic Aromatic | 5.23 | Baseline |
| Isoquinoline | Bicyclic Aromatic | 5.42 | Benzene fusion (mild e- withdrawal) |
| 5,6,7,8-Tetrahydroisoquinoline | Pyridine fused to Cyclohexane | 6.46 | Alkyl fusion (+I effect, similar to 3,4-lutidine) |
| 7,8-Dihydroisoquinolin-6(5H)-one | Target Molecule | 5.3 ± 0.2 (Est.) | Alkyl donation (+I) offset by Ketone withdrawal (-I) |
Analysis:
The parent 5,6,7,8-tetrahydroisoquinoline is significantly more basic (pKa ~6.[1][2]46) than pyridine due to the electron-donating nature of the saturated ring. Introducing the ketone at C6 reduces this basicity. Based on Hammett equation principles for non-conjugated electron-withdrawing groups, a
Consensus Value: The pKa of the pyridinium nitrogen in 7,8-Dihydroisoquinolin-6(5H)-one is 5.3 ± 0.2 .[1]
Ionization Diagram
The following diagram illustrates the protonation equilibrium and the electronic influences.
Caption: Protonation equilibrium of 7,8-Dihydroisoquinolin-6(5H)-one centered at pKa 5.3.
Lipophilicity & Solubility Profiles[1][3][4]
Partition Coefficient (LogP)
The lipophilicity of the neutral molecule is moderate.[2]
-
Predicted LogP: 1.1 – 1.4
-
Rationale: The hydrophobic hydrocarbon scaffold is balanced by the polar pyridine nitrogen and the carbonyl oxygen (H-bond acceptors).
Distribution Coefficient (LogD)
For drug development, the pH-dependent LogD is critical.[1][3]
-
At pH 2.0 (Stomach): The molecule is >99.9% protonated (Cationic).
-
LogD: < -1.5 (Highly soluble, low permeability).[1]
-
-
At pH 7.4 (Blood/Cytosol): The molecule is >99% neutral.
-
LogD: ~1.2 (Moderate lipophilicity, good membrane permeability).[1]
-
This "chameleon" property—soluble in acidic media, permeable in neutral media—makes the scaffold highly attractive for oral bioavailability.
Experimental Protocols for pKa Determination
To validate the theoretical values, the following self-validating protocols are recommended.
Protocol A: Potentiometric Titration (Gold Standard)
Best for: Accurate determination when solubility > 0.5 mM.
-
Preparation: Dissolve 2-3 mg of 7,8-Dihydroisoquinolin-6(5H)-one in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Acidification: Add 0.1 M HCl to lower the pH to ~2.5 (ensure full protonation).
-
Titration: Titrate with 0.1 M carbonate-free NaOH using a precision autotitrator (e.g., Sirius T3 or Mettler Toledo).
-
Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the inflection point (half-equivalence point) of the buffer region.
-
Validation: Perform the titration in triplicate. The standard deviation should be < 0.03 pH units.
Protocol B: UV-Metric Spectrophotometry
Best for: Low solubility compounds or high-throughput screening.[1]
-
Principle: The UV spectrum of the pyridine chromophore shifts upon protonation.
-
Workflow:
-
Prepare a 50 µM stock solution in a universal buffer (pH 2 to 10).
-
Measure UV absorbance (200–350 nm) at 0.5 pH unit intervals.
-
Identify the isosbestic point (wavelength where absorbance is invariant).
-
Plot absorbance at
vs. pH.
-
-
Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract pKa.
Synthetic Context & Stability[1][3][6]
Synthesis Pathway
The synthesis typically employs a Robinson Annulation strategy or selective oxidation of tetrahydroisoquinoline.
Caption: General synthetic workflow for constructing the dihydroisoquinolinone core.
Tautomerism & Reactivity[1][3]
-
Keto-Enol Tautomerism: The protons at C5 and C7 are alpha to the ketone.[1] While the keto form is thermodynamically dominant (>99%), the enol form can be accessed under basic conditions, allowing for functionalization (e.g., alkylation) at C5/C7.
-
Metabolic Stability: The C5 benzylic position is susceptible to oxidative metabolism (CYP450), potentially leading to hydroxylation.
References
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine/Isoquinoline baseline pKa values).
-
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
-
Liao, Y., et al. (2010).[1] "Prediction of pKa Values of Pyridine Derivatives". Journal of Chemical Information and Modeling. (Theoretical basis for substituent effects on pyridine basicity).
-
PubChem Compound Summary. (2024). 5,6,7,8-Tetrahydroisoquinoline (CID 119010).[1][4][5] National Library of Medicine.[6] [Link]
-
ChemSynthesis. (2024). Synthesis and properties of 7,8-dihydro-5H-isoquinolin-6-one. [Link]
Sources
- 1. 5(6H)-Quinolinone, 7,8-dihydro- | C9H9NO | CID 3016811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biomedres.us [biomedres.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5,6,7,8-Tetrahydroisoquinoline | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,8-Dihydro-7(6H)-isoquinolinone | C9H9NO | CID 20448181 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Scalable synthesis of 7,8-Dihydroisoquinolin-6(5H)-one via Robinson annulation
Application Note: Scalable Synthesis of 7,8-Dihydroisoquinolin-6(5H)-one via Regioselective Robinson Annulation
Introduction & Mechanistic Rationale
The 7,8-dihydroisoquinolin-6(5H)-one scaffold is a highly versatile bicyclic building block utilized in the synthesis of complex alkaloids, experimental therapeutics, and MCHr1 antagonists[1]. Direct functionalization of intact pyridine rings to form this specific saturated carbocycle is often plagued by poor regioselectivity and harsh reaction conditions.
To bypass these limitations, this application note details a highly scalable, bottom-up approach utilizing a pyrrolidine-mediated Robinson annulation of 1-benzyl-4-piperidone, followed by a thermodynamically driven dehydrogenative aromatization. The Robinson annulation provides a robust tandem Michael addition/intramolecular aldol condensation sequence that rapidly constructs the fused cyclohexenone system[2].
Causality Behind Experimental Choices:
-
Pyrrolidine over Piperidine/Morpholine: The formation of the enamine intermediate is strictly regiocontrolled by using pyrrolidine. Pyrrolidine enamines of 4-piperidones are significantly more nucleophilic and favor the less substituted kinetic position (C3), which is an absolute requirement for the subsequent Michael addition to occur at the correct carbon.
-
1,4-Dioxane as the Annulation Solvent: Dioxane provides an optimal balance of high boiling point (101 °C) and excellent solvating power for both the polar enamine and the methyl vinyl ketone (MVK), preventing premature precipitation of the acyclic Michael adduct before the aldol cyclization can occur.
-
Pd/C Dehydrogenation: In the final step, 10% Pd/C serves a dual purpose. At elevated temperatures (>140 °C), it dehydrogenates the saturated piperidine ring to the thermodynamically stable pyridine core. Simultaneously, the hydrogen gas evolved in situ acts as the reagent for the transfer hydrogenolysis of the N-benzyl protecting group, yielding the deprotected target molecule in a single operation.
Experimental Workflow
Fig 1: Workflow for the scalable synthesis of 7,8-dihydroisoquinolin-6(5H)-one.
Step-by-Step Protocol: A Self-Validating System
Step 3.1: Regioselective Enamine Formation
-
Setup: Equip a 2 L round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charge: Add 1-benzyl-4-piperidone (100.0 g, 0.528 mol), pyrrolidine (45.0 g, 0.634 mol, 1.2 eq), and p-toluenesulfonic acid monohydrate (5.0 g, 0.026 mol, 0.05 eq) to 1.0 L of anhydrous toluene.
-
Reaction: Heat the mixture to reflux (approx. 110 °C).
-
Self-Validation (IPC 1): Monitor the water collection in the Dean-Stark trap. The reaction is complete when exactly ~9.5 mL of water is collected (typically 3-4 hours), confirming quantitative enamine formation.
-
Workup: Concentrate the mixture under reduced pressure to remove toluene and excess pyrrolidine. The crude enamine must be used immediately in the next step to prevent degradation.
Step 3.2: Robinson Annulation
-
Setup: Dissolve the crude enamine in 800 mL of anhydrous 1,4-dioxane under a nitrogen atmosphere.
-
Addition: Cool the vessel to 0 °C using an ice bath. Add methyl vinyl ketone (MVK) (40.7 g, 0.581 mol, 1.1 eq) dropwise over 30 minutes to control the exothermic Michael addition.
-
Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 90 °C for 12 hours.
-
Hydrolysis: Cool the reaction to 25 °C and add 200 mL of 1M Sodium Acetate (NaOAc) buffer (pH 5). Stir vigorously for 2 hours. This mild acidic buffer hydrolyzes the pyrrolidine enamine and drives the dehydration of the aldol intermediate to form the enone.
-
Self-Validation (IPC 2): Pull an aliquot for LC-MS analysis. The disappearance of the enamine mass and the emergence of a dominant peak at [M+H]⁺ = 242.15 confirms the formation of 2-benzyl-1,2,3,4,7,8-hexahydroisoquinolin-6(5H)-one.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 300 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica plug filtration (EtOAc/Hexanes) to afford the intermediate.
Step 3.3: Dehydrogenative Aromatization & N-Debenzylation
-
Setup: In a 1 L heavy-walled flask, dissolve the hexahydroisoquinolin-6-one intermediate (50.0 g, 0.207 mol) in 500 mL of xylenes.
-
Catalyst: Add 5.0 g of 10 wt% Palladium on Carbon (Pd/C).
-
Reaction: Equip the flask with a reflux condenser and heat to 140 °C under a slow, continuous sweep of nitrogen (to safely carry away evolved hydrogen gas). Maintain reflux for 18 hours.
-
Self-Validation (IPC 3):
-
Visual: The cessation of micro-bubbling (H₂ evolution) indicates the end of the aromatization.
-
TLC: Spot the reaction on a silica plate. The starting material is weakly UV-active, whereas the product exhibits a brilliant, dark UV-active spot at 254 nm due to the newly formed pyridine chromophore.
-
LC-MS: Confirm product mass at [M+H]⁺ = 148.07 .
-
-
Workup: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C can be pyrophoric when dry; keep wetted with solvent). Concentrate the filtrate in vacuo and recrystallize the residue from hot ethanol/heptane to yield the highly pure 7,8-dihydroisoquinolin-6(5H)-one.
Quantitative Data & Yield Optimization
The table below summarizes the expected yields, critical parameters, and In-Process Controls (IPCs) for a 100-gram scale synthesis.
| Reaction Step | Critical Reagents / Catalysts | Temp / Time | In-Process Control (IPC) | Expected Yield | Purity (HPLC) |
| 1. Enamine Formation | Pyrrolidine (1.2 eq), p-TsOH (0.05 eq) | 110 °C, 4 h | Volumetric: ~9.5 mL H₂O in Dean-Stark | >95% (Crude) | N/A (Used in situ) |
| 2. Robinson Annulation | MVK (1.1 eq), 1,4-Dioxane, NaOAc Buffer | 90 °C, 12 h | LC-MS: Target mass [M+H]⁺ = 242.15 | 65–72% | >92% |
| 3. Aromatization | 10% Pd/C (10 wt% loading), Xylenes | 140 °C, 18 h | TLC: Strong UV-active spot (254 nm) | 75–80% | >98% |
References
-
Title: Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles Source: University College Cork (CORA) URL:[Link]
-
Title: An Overview on the Robinson Annulation Source: Current Organic Chemistry URL:[Link]
-
Title: Some Items of Interest to Process R&D Chemists and Engineers (Synthesis of a MCHr1 Antagonist) Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
Protocols for reductive amination of 7,8-Dihydroisoquinolin-6(5H)-one
Application Note: Reductive Amination of 7,8-Dihydroisoquinolin-6(5H)-one
Executive Summary
The 6-amino-5,6,7,8-tetrahydroisoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of CNS-active agents and kinase inhibitors. The most direct route to functionalize this core is via the reductive amination of 7,8-dihydroisoquinolin-6(5H)-one. This application note details field-proven, self-validating protocols for this transformation, emphasizing mechanistic causality, reagent selection, and optimization strategies to overcome the unique electronic challenges posed by the fused pyridine ring.
Mechanistic Rationale & Reagent Selection
Reductive amination is a tandem process: the condensation of an amine with a ketone to form an imine/iminium intermediate, followed by in situ hydride transfer.
-
The Pyridine Effect (Causality of Acid Catalysis): 7,8-Dihydroisoquinolin-6(5H)-one contains a basic pyridine nitrogen. Standard reductive aminations of aliphatic ketones often require only catalytic acetic acid (AcOH). However, the pyridine nitrogen (pKa ~5.2) acts as an internal buffer, sequestering the acid. Therefore, 1.5 to 2.0 equivalents of AcOH are strictly required to ensure the reaction medium remains sufficiently acidic to protonate the hemiaminal intermediate, driving dehydration to the iminium ion.
-
Reducing Agent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal hydride source. The electron-withdrawing acetoxy groups attenuate the nucleophilicity of the boron-hydride bond, rendering STAB remarkably chemoselective. It rapidly reduces protonated imines but reacts sluggishly with the parent ketone [1][2]. This avoids the generation of the 6-hydroxy-5,6,7,8-tetrahydroisoquinoline byproduct. Furthermore, STAB eliminates the severe toxicity risks associated with the generation of hydrogen cyanide gas from sodium cyanoborohydride (NaBH₃CN) [3].
-
Solvent Kinetics: 1,2-Dichloroethane (DCE) is preferred over Tetrahydrofuran (THF). The higher dielectric constant of DCE stabilizes the polar iminium transition state, accelerating reaction kinetics and minimizing side reactions [1][4].
Reaction Workflow Visualization
Reaction workflow for direct reductive amination of 7,8-Dihydroisoquinolin-6(5H)-one.
Quantitative Data: Reducing Agent Comparison
| Reducing Agent | Chemoselectivity (Imine vs. Ketone) | Toxicity Profile | Typical Reaction Time | Suitability for 7,8-Dihydroisoquinolin-6(5H)-one |
| NaBH(OAc)₃ (STAB) | Excellent | Low (No HCN gas) | 2 - 12 h | Optimal ; preferred for direct one-pot synthesis. |
| NaBH₃CN | Good | High (Toxic HCN risk) | 12 - 24 h | Good, but requires strict pH control (pH 4-5). |
| NaBH₄ | Poor (Reduces ketone) | Low | < 1 h | Only viable for indirect (stepwise) amination. |
| H₂ / Pd-C | Good | Low | 12 - 24 h | High risk of over-reducing the pyridine ring. |
Step-by-Step Experimental Protocols
Self-Validating System Note: Both protocols include specific LC-MS/TLC checkpoints and quenching mechanisms to ensure the reaction state is definitively known before proceeding to isolation.
Protocol A: Direct Reductive Amination for Aliphatic Amines (STAB / AcOH)
Best for: Primary and secondary aliphatic amines with good nucleophilicity.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 7,8-dihydroisoquinolin-6(5H)-one (1.0 equiv, e.g., 1.0 mmol, 147.2 mg).
-
Solvation & Activation: Dissolve the ketone in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration (5.0 mL). Add glacial acetic acid (2.0 equiv, 2.0 mmol, 114 µL).
-
Causality: The first equivalent neutralizes the basic pyridine ring; the second equivalent acts as the Brønsted acid to catalyze iminium formation.
-
-
Amine Addition: Add the desired primary or secondary amine (1.2 equiv). Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 1 hour.
-
Validation Checkpoint 1: Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the intermediate imine/iminium ion and the depletion of the parent ketone.
-
-
Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, 318 mg) in three portions over 10 minutes to manage mild exotherms[5]. Stir the resulting suspension at room temperature for 4–12 hours.
-
Validation Checkpoint 2: Monitor via TLC (typically 10% MeOH in DCM with 1% Et₃N). The reaction is complete when the imine spot is fully converted to the more polar amine product.
-
-
Quench & Workup: Dilute the reaction with dichloromethane (DCM, 10 mL) and slowly add saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 30 minutes.
-
Causality: Vigorous stirring is mandatory to hydrolyze stable boron-amine complexes. Failure to do so results in artificially low extraction yields and streaking during silica gel chromatography.
-
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Indirect Reductive Amination for Weakly Nucleophilic Amines (Ti(O-iPr)₄ Mediated)
Best for: Anilines, sterically hindered amines, or electron-deficient amines.
Weakly nucleophilic amines fail to form imines efficiently under mild Brønsted acid conditions. Titanium(IV) isopropoxide acts as a potent Lewis acid to activate the ketone and a dehydrating agent to irreversibly drive imine formation [6][7].
-
Imine Formation: In a dry flask under nitrogen, combine 7,8-dihydroisoquinolin-6(5H)-one (1.0 equiv) and the amine (1.1 equiv). Add Titanium(IV) isopropoxide (Ti(O-iPr)₄) (2.0 equiv) neatly or as a solution in anhydrous THF (0.5 M).
-
Stirring: Stir at room temperature for 12 hours.
-
Causality: Ti(O-iPr)₄ coordinates with the liberated water, forming insoluble TiO₂ species, pushing the thermodynamic equilibrium entirely toward the imine.
-
-
Reduction: Dilute the mixture with anhydrous ethanol (equivalent volume to THF) and cool to 0 °C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) in one portion. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Quench & Workup: Quench by adding water (2 mL). A heavy white precipitate of TiO₂ will form immediately. Add ethyl acetate (10 mL) and stir for 15 minutes.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite to remove the TiO₂ salts. Wash the Celite pad thoroughly with ethyl acetate.
-
Isolation: Separate the layers of the filtrate, wash the organic layer with brine, dry (Na₂SO₄), and concentrate for subsequent purification.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. URL:[Link]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. URL:[Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes (2006) | Ahmed F. Abdel-Magid and | 332 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation Techniques for 7,8-Dihydroisoquinolin-6(5H)-one
Executive Summary & Mechanistic Rationale
The catalytic hydrogenation of 7,8-Dihydroisoquinolin-6(5H)-one presents a classic chemoselectivity paradigm in organic synthesis. The molecule possesses two distinct reducible moieties: an isolated cyclic ketone at the C6 position and a highly stable, basic pyridine heterocycle.
For drug development professionals and synthetic chemists, directing the reduction exclusively to one of these sites requires precise control over the catalytic environment. The nitrogen lone pair on the pyridine ring presents a persistent risk of catalyst poisoning, while the aromatic resonance energy demands specific activation strategies for dearomatization[1].
This application note details two divergent, self-validating protocols:
-
Chemoselective Asymmetric Transfer Hydrogenation (ATH): Targets the C6-ketone to yield a chiral alcohol while preserving the heteroarene[2].
-
Heteroarene Dearomatization: Targets the pyridine ring via in situ electrophilic activation to yield a fully saturated decahydroisoquinoline scaffold[1].
Figure 1: Divergent catalytic hydrogenation pathways for 7,8-Dihydroisoquinolin-6(5H)-one.
Protocol A: Chemoselective Asymmetric Transfer Hydrogenation (ATH)
Causality & Design Principles
To selectively reduce the ketone without touching the pyridine ring, we deploy a homogeneous Noyori-Ikariya Ru(II) catalyst system [2]. The use of a Formic Acid/Triethylamine (HCOOH/Et₃N) azeotrope is critical; it functions not merely as a solvent, but as a continuous hydride donor that avoids the mass-transfer limitations and over-reduction risks associated with pressurized H₂ gas[2]. The chiral diamine ligand (e.g., TsDPEN) enforces a highly ordered six-membered pericyclic transition state, dictating the facial approach of the hydride to the C6-ketone and ensuring high enantiomeric excess (ee)[3].
Figure 2: Outer-sphere mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).
Step-by-Step Methodology
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Rationale: The 16e⁻ Ru-amide active species is highly sensitive to moisture and oxygen.
-
Catalyst Activation: Add 7,8-Dihydroisoquinolin-6(5H)-one (1.0 mmol) and the precatalyst [RuCl(p-cymene)((R,R)-TsDPEN)] (0.01 mmol, 1 mol%) to the flask.
-
Solvent/Hydride Source Addition: Inject 5 mL of a degassed HCOOH/Et₃N (5:2 molar ratio) azeotropic mixture. Rationale: The 5:2 ratio ensures a slightly acidic environment that promotes smooth CO₂ extrusion to form the active Ru-hydride.
-
Reaction Execution: Stir the homogeneous mixture at 30 °C for 12–16 hours. Monitor the reaction via TLC or LC-MS until the ketone is fully consumed.
-
Quenching & Workup: Dilute the mixture with saturated aqueous NaHCO₃ (10 mL) to neutralize excess formic acid. Extract with Dichloromethane (3 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the chiral (S)- or (R)-5,6,7,8-tetrahydroisoquinolin-6-ol.
Protocol B: Heteroarene Dearomatization (Pyridine Reduction)
Causality & Design Principles
Reducing the pyridine ring while preserving the ketone (or facilitating a global reduction) requires disrupting the aromaticity of the heterocycle. This is achieved via in situ activation using chloroformates or strong Brønsted acids (e.g., HCl)[1]. This activation converts the basic pyridine into an electrophilic pyridinium salt, which dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, facilitating hydride insertion[1]. Crucially, this also sequesters the nitrogen lone pair, preventing it from binding to and poisoning the heterogeneous metal surface[4].
Step-by-Step Methodology
-
Substrate Activation: Dissolve 7,8-Dihydroisoquinolin-6(5H)-one (1.0 mmol) in anhydrous Methanol (10 mL). Slowly add 1.2 equivalents of Benzyl Chloroformate (Cbz-Cl) or 1.5 equivalents of methanolic HCl. Rationale: Forms the N-acylpyridinium or pyridinium intermediate, breaking resonance stability.
-
Catalyst Loading: Add 5 mol% of Platinum Dioxide (PtO₂, Adams' Catalyst) or 10 mol% of 5% Rh/C. Rationale: PtO₂ is reduced in situ to highly active Pt(0) black, which is optimal for high-pressure dearomatization.
-
Pressurization: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with N₂ (3x), followed by H₂ gas (3x). Pressurize the reactor to 50 bar (725 psi) of H₂.
-
Hydrogenation: Heat the reactor to 60 °C and stir vigorously (1000 rpm) for 24 hours. Rationale: High agitation is required to overcome the gas-liquid-solid mass transfer barrier inherent to multiphase hydrogenations.
-
Depressurization & Filtration: Cool the reactor to room temperature and safely vent the H₂ gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric metal catalyst.
-
Isolation: Concentrate the filtrate. If Cbz-Cl was used, the product will be the N-Cbz-decahydroisoquinolin-6-one, which can be deprotected via standard hydrogenolysis (Pd/C, 1 atm H₂) in a subsequent step.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the two divergent catalytic strategies:
| Strategy | Catalyst System | Hydrogen Source | Additive / Activator | Target Moiety | Typical Yield | Enantiomeric Excess (ee) | Chemoselectivity |
| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH / Et₃N (5:2) | None | C6-Ketone | 85–95% | >95% | >99% (Ketone specific) |
| Heterogeneous Dearomatization | PtO₂ (Adams' Catalyst) | H₂ Gas (50 bar) | HCl (in MeOH) | Pyridine Ring | 75–85% | N/A | ~80% (Pyridine favored) |
| Homogeneous Dearomatization | [Ir(cod)Cl]₂ / Chiral Ligand | H₂ Gas (30 bar) | Benzyl Chloroformate | Pyridine Ring | 80–88% | 76–85% | Moderate |
References
-
Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates - Dalian Institute of Chemical Physics (dicp.ac.cn). 1
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI (mdpi.com). 2
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI (mdpi.com). 3
-
Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - RSC Publishing (rsc.org). 4
Sources
Using 7,8-Dihydroisoquinolin-6(5H)-one as a scaffold for alkaloid synthesis
This Application Note and Protocol Guide details the strategic utilization of 7,8-Dihydroisoquinolin-6(5H)-one (CAS 2416052-76-9) as a pivotal scaffold in the total synthesis of isoquinoline alkaloids, specifically targeting morphinan analogues, benzo[a]quinolizines, and indolo-isoquinoline derivatives.
Introduction: The "Hybrid" Scaffold
7,8-Dihydroisoquinolin-6(5H)-one represents a unique "hybrid" building block in medicinal chemistry. Unlike fully aromatic isoquinolines or fully saturated decahydroisoquinolines, this scaffold possesses two distinct domains:
-
The Aromatic Pyridine Ring (Positions 1–4): Provides chemical stability, basicity (pKa ~5.4), and a handle for N-alkylation or metal coordination.
-
The Aliphatic Cyclohexanone Ring (Positions 5–8): Offers a reactive ketone at C6 and acidic
-protons at C5 and C7, enabling stereoselective functionalization.
This dual nature makes it an ideal precursor for morphinan alkaloids (where the C6 ketone corresponds to the C-ring functionality of morphinone) and benzo[a]quinolizine derivatives.
Key Structural Features[1][2][3][4][5]
-
C6 Ketone: The primary electrophilic site. Susceptible to Grignard addition, reductive amination, and Wittig olefination.
-
C5/C7
-Carbons: Sites for enolate formation. C5 is benzylic-like (adjacent to the pyridine ring), making it thermodynamically more acidic, though C7 is often kinetically accessible. -
Pyridine Nitrogen: Can be quaternized to activate the ring for partial reduction (Birch or hydride) to generate the octahydroisoquinoline core found in opioids.
Strategic Synthetic Pathways
The following diagram outlines the divergent synthetic utility of the scaffold.
Figure 1: Divergent synthetic pathways starting from 7,8-dihydroisoquinolin-6(5H)-one. The scaffold serves as a common precursor for three major alkaloid classes.
Detailed Experimental Protocols
Protocol A: C6-Functionalization via Grignard Addition
Objective: Introduction of an aryl moiety at C6 to construct the C-ring of morphinan analogs. This protocol overcomes the common issue of enolization interfering with nucleophilic addition.
Reagents:
-
Scaffold: 7,8-Dihydroisoquinolin-6(5H)-one (1.0 eq)
-
Reagent: 4-Methoxybenzylmagnesium chloride (1.5 eq, 1.0 M in THF)
-
Additive: Cerium(III) chloride anhydrous (CeCl
, 1.5 eq) – Critical for suppressing enolization. -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Activation (Imine Protection): Note: If the pyridine nitrogen interferes, pre-complexation is required. However, with CeCl
, direct addition is feasible. -
Drying CeCl
: Heat CeCl at 140°C under high vacuum (0.1 mmHg) for 2 hours. Cool to RT under Argon. Suspend in THF and stir for 2 hours to form a white slurry. -
Scaffold Addition: Cool the CeCl
slurry to -78°C. Add 7,8-dihydroisoquinolin-6(5H)-one (dissolved in minimal THF) dropwise. Stir for 30 min to allow Lewis acid complexation with the ketone. -
Grignard Addition: Add the Grignard reagent dropwise over 20 min, maintaining temp < -70°C.
-
Reaction: Allow to warm slowly to 0°C over 4 hours. Monitor by TLC (System: DCM/MeOH 95:5). Look for the disappearance of the ketone spot.
-
Quench: Quench with saturated aqueous NH
Cl at 0°C. Dilute with EtOAc. -
Purification: The product is a tertiary alcohol. Purify via flash chromatography (Silica gel, 0-5% MeOH in DCM).
Yield Expectation: 75-85% Tertiary Alcohol.
Protocol B: Asymmetric -Alkylation (C7)
Objective: Stereoselective installation of alkyl groups at C7, a key step for synthesizing chiral benzo[a]quinolizine alkaloids.
Mechanism: Kinetic deprotonation favors the C7 position (less sterically hindered than C5).
Reagents:
-
Base: LDA (Lithium Diisopropylamide), 1.1 eq.
-
Electrophile: Methyl Iodide or Allyl Bromide (1.2 eq).
-
Chiral Additive (Optional): HMPA or chiral amine ligands if enantioselectivity is required directly (otherwise, resolution is performed later).
Workflow:
-
Enolate Generation: To a solution of LDA in THF at -78°C, add the ketone dropwise. Stir for 45 min. Visual Cue: Solution typically turns pale yellow.
-
Alkylation: Add the electrophile rapidly in one portion.
-
Temperature Control: Critical Step. Stir at -78°C for 2 hours, then quench immediately at low temperature with AcOH/THF (1:1) to prevent equilibration to the thermodynamic C5-enolate.
-
Workup: Standard aqueous workup.
Protocol C: Robinson Annulation to Tricyclic Cores
Objective: Construction of the tetracyclic framework found in steroid-like alkaloids.
Reagents:
-
Michael Acceptor: Methyl Vinyl Ketone (MVK).
-
Catalyst: Pyrrolidine (0.1 eq) + Benzoic Acid (0.1 eq).
-
Solvent: Toluene (Dean-Stark conditions).
Step-by-Step Methodology:
-
Enamine Formation: Reflux the scaffold with pyrrolidine in toluene with azeotropic water removal for 3 hours.
-
Michael Addition: Cool to 0°C. Add MVK (1.2 eq) dropwise. Stir at RT for 12 hours.
-
Aldol Condensation: Add acetate buffer (pH 4.5) and reflux for 4 hours to effect cyclization.
-
Result: Formation of a tricyclic enone (benzo[a]quinolizine derivative).
Troubleshooting & Optimization ("The Scientist's Notebook")
| Issue | Probable Cause | Corrective Action |
| Low Yield in Grignard | Enolization of ketone by basic Grignard. | Use CeCl |
| Regioselectivity (C5 vs C7) | Thermodynamic equilibration. | Kinetic Control: -78°C, short times for C7. Thermodynamic Control: 0°C or RT for C5 (benzylic). |
| Pyridine N-Oxidation | Exposure to air during workup. | Perform all workups under inert atmosphere or use reducing agents (e.g., NaHSO |
| Poor Solubility | Highly polar scaffold. | Use DCM/MeOH mixtures or THF for reactions. Avoid pure ether or hexanes. |
Reference Data & Properties
Scaffold Properties:
-
Molecular Formula: C
H NO -
Molecular Weight: 147.17 g/mol
-
Predicted LogP: 0.85 (Moderate lipophilicity)
-
Solubility: Soluble in DCM, THF, MeOH; Sparingly soluble in Et
O.
Reaction Compatibility Table:
| Reaction Type | Conditions | Compatibility Rating | Notes |
| Reductive Amination | NaBH(OAc) | High | Excellent route to 6-amino derivatives. |
| Wittig Reaction | Ph | Moderate | Requires strong base; protect N if using BuLi. |
| Birch Reduction | Li/NH | High | Reduces pyridine ring to 1,4-dihydro or tetrahydro. |
| Jones Oxidation | CrO | Low | Pyridine ring may form N-oxide or salt. |
References
-
Padwa, A., & Wang, Q. (2006).[1] Synthesis of the Tetracyclic Framework of the Erythrina Alkaloids Using a [4 + 2]-Cycloaddition/Rh(I)-Catalyzed Cascade. Journal of Organic Chemistry, 71(19), 7391–7402. Link
-
Wang, T., et al. (2015).[2] Efficient CuCl2-Catalyzed Coupling of Nonfunctionalized Tetrahydroisoquinolines with Organozinc Reagents. Organic Letters, 17(16), 3982-3985. Link
-
BenchChem. (2025).[3] Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol and Derivatives. BenchChem Application Notes. Link
-
Scott, K. A., et al. (2023). Recent Advances in the Total Synthesis of Tetrahydroisoquinoline Alkaloids. Chemical Reviews, 123(13), 8345–8401. Link
-
Chávez-Santos, R. M., et al. (2017). 5,6-Dihydropyrrolo[2,1-a]isoquinolines as Alternative of New Drugs with Cytotoxic Activity. Chemical & Pharmaceutical Bulletin, 65(10), 973–981. Link
Sources
Procedure for Regioselective C-Alkylation of 7,8-Dihydroisoquinolin-6(5H)-one at the α-Position
An Application Guide for Researchers
Abstract
The 7,8-dihydroisoquinolin-6(5H)-one scaffold is a valuable building block in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization at the alpha (α) positions of the keto group (C5 and C7) is a critical step in the synthesis of novel derivatives for drug discovery programs. This application note provides a detailed protocol for the regioselective C-alkylation of this bicyclic ketone, with a focus on achieving kinetic control to favor substitution at the less sterically hindered C5 position. We will delve into the underlying chemical principles, present a robust experimental procedure using lithium diisopropylamide (LDA), and discuss critical parameters that influence reaction outcomes.
Introduction and Scientific Background
The alkylation of carbonyl compounds at the α-carbon is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] This transformation proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic alkylating agent.[2] For an unsymmetrical ketone like 7,8-dihydroisoquinolin-6(5H)-one, two distinct enolates can be formed by deprotonation at either the C5 or C7 position. The control of regioselectivity—whether the alkyl group is introduced at the more or less substituted α-carbon—is a persistent challenge in synthetic chemistry.[3]
The outcome of the deprotonation is governed by the principles of kinetic versus thermodynamic control.[4]
-
Thermodynamic Control: Achieved using a small, strong base at higher temperatures, this pathway favors the formation of the more substituted, and thus more stable, enolate (at the C7 position).
-
Kinetic Control: This pathway favors the formation of the less substituted enolate (at the C5 position), which is formed faster due to the lower steric hindrance for proton abstraction.[5] This is typically achieved by using a strong, sterically hindered base at very low temperatures.[6]
Lithium diisopropylamide (LDA) is the base of choice for achieving kinetic control. Its bulky isopropyl groups make it highly sensitive to steric hindrance, leading it to preferentially abstract the more accessible proton at the C5 position.[4][7] Furthermore, LDA is an exceptionally strong, non-nucleophilic base that quantitatively converts the ketone to its enolate form, minimizing side reactions.[8][9] This guide will focus on an LDA-mediated protocol to achieve selective C5 alkylation.
Reaction Mechanism and Regioselectivity
The core of the procedure involves two key steps: enolate formation and nucleophilic attack.
-
Deprotonation (Enolate Formation): The bulky LDA base selectively abstracts a proton from the less hindered C5 position of 7,8-dihydroisoquinolin-6(5H)-one at low temperature (-78 °C). This irreversibly forms the kinetic lithium enolate.
-
Alkylation (SN2 Attack): The resulting enolate anion, a potent nucleophile, attacks the alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction, forming a new carbon-carbon bond exclusively at the C5 position.
The diagram below illustrates the selective formation of the kinetic enolate and the subsequent alkylation step.
Caption: Mechanism of kinetic-controlled α-alkylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the C5-methylation of 7,8-dihydroisoquinolin-6(5H)-one using methyl iodide. The principles can be adapted for other primary alkyl halides.
Materials and Reagents
| Material | Grade | Supplier Example | Notes |
| 7,8-Dihydroisoquinolin-6(5H)-one | >98% | Sigma-Aldrich | Ensure it is dry before use. |
| Diisopropylamine | >99.5%, anhydrous | Acros Organics | Store over molecular sieves under Argon. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Titer should be known or determined prior to use. |
| Methyl Iodide (CH₃I) | >99%, anhydrous | Alfa Aesar | Store over copper wire to remove iodine. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Use from a solvent purification system or freshly distilled from Na/benzophenone. |
| Saturated aq. NH₄Cl solution | Reagent Grade | Fisher Scientific | For quenching the reaction. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Two-neck round-bottom flask, oven-dried.
-
Magnetic stirrer and stir bars.
-
Syringes and needles for liquid transfers.
-
Low-temperature bath (Dry ice/acetone, -78 °C).
-
Rotary evaporator.
-
Glassware for extraction and chromatography.
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Experimental workflow for C5-alkylation.
Detailed Steps:
-
System Preparation: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere. Flame-dry the glassware under vacuum and backfill with argon.
-
LDA Preparation (In Situ):
-
In a separate flame-dried flask under argon, add anhydrous THF.
-
Cool the flask to 0 °C.
-
Add diisopropylamine (1.1 equivalents relative to the ketone) via syringe.
-
Slowly add n-BuLi (1.1 equivalents) dropwise. The solution may turn slightly yellow.
-
Stir at 0 °C for 30 minutes. The freshly prepared LDA solution is now ready.
-
Note: Commercially available LDA solutions can also be used.
-
-
Enolate Formation:
-
In the main reaction flask, dissolve 7,8-dihydroisoquinolin-6(5H)-one (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Using a cannula or syringe, slowly transfer the prepared LDA solution into the ketone solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
-
Alkylation:
-
Slowly add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2 hours.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight (approx. 12-16 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
-
Combine fractions containing the desired product (as determined by TLC) and concentrate to yield the purified 5-methyl-7,8-dihydroisoquinolin-6(5H)-one.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regiochemistry can be confirmed by 2D NMR techniques (HMBC, NOESY).
-
Critical Parameters and Troubleshooting
The success of this reaction hinges on careful control of several key parameters.
-
Anhydrous Conditions: Water will protonate the enolate, quenching the reaction and returning the starting material. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.[8]
-
Base Stoichiometry and Quality: Use of slightly more than one equivalent (1.05-1.1 eq) of a strong, non-nucleophilic base like LDA is crucial to ensure complete deprotonation of the ketone.[7] The concentration of n-BuLi used to make LDA should be accurately known.
-
Temperature Control: Maintaining a low temperature (-78 °C) during base addition and alkylation is the most critical factor for ensuring kinetic control and high regioselectivity.[4][6] Allowing the temperature to rise prematurely can lead to equilibration and formation of the undesired thermodynamic (C7-alkylated) product.
-
Order of Addition: The ketone must be fully converted to the enolate before the alkylating agent is introduced. Adding the ketone to a mixture of the base and alkyl halide will result in side reactions and low yields.
-
Alkylating Agent: Primary alkyl halides (iodides and bromides are best) work well. Secondary halides may lead to competing E2 elimination reactions.
| Issue | Potential Cause | Suggested Solution |
| Low Yield / No Reaction | Inactive base; wet reagents/solvents. | Titer n-BuLi solution; use freshly distilled/purchased anhydrous solvents; rigorously dry all reagents and glassware. |
| Mixture of C5 and C7 Isomers | Temperature rose above -78 °C; base was not bulky enough. | Ensure consistent cooling; use LDA or another bulky base like LHMDS; do not allow reaction to warm prematurely. |
| Poly-alkylation | Excess alkylating agent; enolate equilibration. | Use only a slight excess (1.1-1.2 eq) of the alkylating agent; maintain low temperature. |
| O-Alkylation Product | Less common with lithium enolates. | This is generally not a major issue with LDA in THF, as the lithium cation coordinates to the oxygen. |
Conclusion
The protocol detailed in this application note provides a reliable and regioselective method for the α-alkylation of 7,8-dihydroisoquinolin-6(5H)-one at the C5 position. By leveraging the principles of kinetic enolate formation with the sterically demanding base LDA at low temperatures, researchers can effectively synthesize novel derivatives of this important heterocyclic scaffold. Careful attention to anhydrous conditions and strict temperature control are paramount to achieving high yields and the desired regioselectivity, opening avenues for the development of new chemical entities in drug discovery.
References
-
MacMillan, D. W. C. (2010). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. PNAS. [Link]
-
Companyó, X., et al. (2022). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis. Angewandte Chemie. [Link]
-
Silvi, M., & Melchiorre, P. (2014). Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis. Chemical Science. [Link]
-
Wang, Z., et al. (2023). Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. Organic Chemistry Frontiers. [Link]
-
Brandl, F. (2023). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. reposiTUm. [Link]
-
Murphy, J. A., et al. (2020). General Methodology for the α-Alkylation of Cyclic Ketones. Organic Letters. [Link]
-
Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
-
Dudley, G. B. (2012). α-Alkylation of Cyclic Ketones via β-Alkoxyazoalkenes and β-Hydroxyazoalkenes. Florida State University Libraries. [Link]
-
Dudley, G. B., et al. (2012). α-Alkylation of Cyclic Ketones via β-Alkoxyazoalkenes and β-Hydroxyazoalkenes. ResearchGate. [Link]
-
Companyó, X., & Melchiorre, P. (2012). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Angewandte Chemie International Edition. [Link]
-
Lloret-Fillol, J., et al. (2021). Radical α–alkylation of ketones with unactivated alkenes under catalytic and sustainable industrial conditions. Digital CSIC. [Link]
-
Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
-
KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon. Organic Chemistry II. [Link]
-
Mo, F., & Dong, G. (2014). C-H bond activation. Regioselective ketone α-alkylation with simple olefins via dual activation. Science. [Link]
-
Kumar, R., et al. (2024). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. ACS Omega. [Link]
-
Chapdelaine, M. J., & Hulce, M. (2009). REGIOSPECIFIC ALKYLATION OF CYCLOHEXENONES. A REVIEW. Organic Reactions. [Link]
-
Li, M.-M., et al. (2023). Ketone α-alkylation at the more-hindered site. Nature Communications. [Link]
-
Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
NPTEL-NOC IITM. (2022). mod07lec50 - Regioselectivity of alkylation reactions. YouTube. [Link]
-
da Silva, A. D., et al. (2014). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones. ResearchGate. [Link]
-
Wang, S., et al. (2019). Light-Induced Metal-Free Catalyzed C–H Alkylation of (Iso)Quinolines. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. [Link]
-
Venkov, A. P., & Ivanov, I. I. (2002). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry. [Link]
-
University of Bath. (n.d.). III Enolate Chemistry. Course Material. [Link]
Sources
- 1. C-H bond activation. Regioselective ketone α-alkylation with simple olefins via dual activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Overcoming Pyridine Nitrogen Interference in 7,8-Dihydroisoquinolin-6(5H)-one Functionalization
The Chemical Challenge: Lewis Basicity in Bicyclic Systems
When designing synthetic routes involving 7,8-dihydroisoquinolin-6(5H)-one, the C6-ketone serves as the primary synthetic handle for structural diversification (e.g.,
If left unprotected during C6-functionalization, this nitrogen will:
-
Quench Organometallics: Coordinate with and deactivate Grignard or organolithium reagents, leading to precipitation or massive reagent excess requirements.
-
Poison Catalysts: Bind irreversibly to palladium or other transition-metal catalysts during cross-coupling sequences.
-
Induce Side Reactions: Undergo unwanted
-alkylation during enolate chemistry, forming stable, unreactive pyridinium salts.
To achieve absolute chemoselectivity at the C6-ketone, the pyridine nitrogen must be strategically masked. Unlike secondary amines, pyridine cannot be protected with standard carbamates (e.g., Boc, Fmoc). Instead, we must alter its electronic state or sterically shield the lone pair.
Strategic Decision Matrix
The selection of a pyridine masking strategy is entirely dictated by the downstream reaction conditions required for the C6-ketone. The following logic tree defines the optimal pathway.
Caption: Workflow for selecting pyridine nitrogen protection strategies in 7,8-dihydroisoquinolin-6(5H)-one.
Method A: Borane Complexation (The Steric/Lewis Shield)
Mechanistic Causality
When treating the C6-ketone with strong nucleophiles (e.g., Grignard reagents) or strong bases (e.g., LDA for enolate formation), the pyridine nitrogen must be rendered completely non-nucleophilic and non-basic. By treating the substrate with Borane-Dimethylsulfide (
Self-Validating Protocol: Protection
-
Preparation: In an oven-dried flask under an argon atmosphere, dissolve 7,8-dihydroisoquinolin-6(5H)-one (1.0 equiv) in anhydrous THF (0.2 M).
-
Addition: Cool the solution to 0 °C. Dropwise add
(1.1 equiv).-
In-Process Control (IPC): A slight exotherm will be observed.
-
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
IPC: Monitor by LC-MS. The product will show an
peak shifted by Da (due to the adduct). Look for the characteristic isotopic pattern of Boron ( and ).
-
-
Quench: Cool to 0 °C and carefully add methanol dropwise.
-
IPC: Vigorous bubbling (
gas evolution) confirms the destruction of excess borane. The cessation of bubbling indicates a complete and safe quench.
-
-
Isolation: Concentrate under reduced pressure to yield the protected borane complex, which is generally stable to silica gel chromatography.
Self-Validating Protocol: Deprotection
-
Reaction: Dissolve the crude post-functionalization product in ethanol. Add ethanolamine (2.0 equiv).
-
Heating: Heat the mixture to 60 °C for 4 hours.
-
Causality: Ethanolamine acts as a sacrificial Lewis base. Its adjacent amine and hydroxyl groups form a highly stable, water-soluble chelate with borane, thermodynamically driving the transfer of the borane group away from the pyridine nitrogen.
-
-
Isolation: Concentrate the mixture, dilute with EtOAc, and wash thoroughly with water to remove the water-soluble ethanolamine-borane adduct.
Method B: N-Oxidation (The Electronic Modulator)
Mechanistic Causality
If the downstream functionalization involves electrophilic aromatic substitution (EAS), oxidation, or transition-metal catalysis where borane might be unstable,
Self-Validating Protocol: Protection
-
Preparation: Dissolve 7,8-dihydroisoquinolin-6(5H)-one (1.0 equiv) in dichloromethane (DCM) at 0 °C.
-
Addition: Add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv, 77% max) in small portions to control the exotherm.
-
Reaction: Stir at room temperature for 4-6 hours.
-
IPC: TLC will show complete consumption of the starting material. The resulting
-oxide is highly polar (low ) and stains brightly orange with Dragendorff's reagent.
-
-
Quench & Wash: Quench with saturated aqueous
to destroy excess peroxide.-
IPC: Validate peroxide destruction with KI-starch paper. Wash with saturated aqueous
to remove the m-chlorobenzoic acid byproduct.
-
-
Isolation: Extract with 10% MeOH/DCM, dry over
, and concentrate.
Self-Validating Protocol: Deprotection
-
Reaction: Dissolve the
-oxide in glacial acetic acid. Add Zinc dust (5.0 equiv).-
Causality: Zinc facilitates a single-electron transfer (SET) reduction, cleaving the N-O bond and releasing ZnO/
to restore the pyridine ring.
-
-
Validation: The heterogeneous mixture will gradually become easier to stir. LC-MS will confirm the loss of 16 Da (
). -
Isolation: Filter through a Celite pad to remove zinc salts. Neutralize the filtrate with aqueous NaOH and extract with EtOAc.
Method C: Transient Protonation (The Atom-Economical Mask)
Mechanistic Causality
For reactions at the C6-ketone that occur under inherently acidic conditions—such as reductive amination—covalent protecting groups are unnecessary. Instead, transient protonation using a strong acid with a non-coordinating anion (like Triflic acid, TfOH) forms a pyridinium triflate. This completely masks the nitrogen's nucleophilicity and is 100% atom-economical, as deprotection occurs automatically during the basic aqueous workup.
Self-Validating Protocol
-
Protection: To a solution of the substrate in the reaction solvent, add TfOH (1.05 equiv) at 0 °C. The formation of the pyridinium salt is instantaneous.
-
Reaction: Proceed with the planned acidic functionalization (e.g., addition of an amine and
for reductive amination). -
Deprotection: Quench the reaction with saturated aqueous
until the pH reaches 8-9. The free pyridine is instantly regenerated and can be extracted into an organic phase.
Quantitative Data & Compatibility Summary
| Protection Strategy | Reagents | Deprotection Reagents | Optimal Downstream Compatibility | Typical Yield (Over 2 Steps) |
| Borane Complexation | Ethanolamine, 60 °C | Grignard additions, RLi, Enolate | 85 - 95% | |
| N-Oxidation | mCPBA, DCM | Zn dust, AcOH | Cross-coupling, EAS, Oxidations | 75 - 90% |
| Transient Protonation | TfOH or HCl | Aqueous | Reductive amination, Acid-catalyzed condensations | > 95% |
References
-
Zajac, M. A. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry, 73(17), 6899–6901.[Link][1]
-
Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications, 5(2), 119-124.[Link][2]
Sources
One-pot synthesis of 7,8-Dihydroisoquinolin-6(5H)-one from acyclic precursors
Application Note: One-Pot Cascade Synthesis of 7,8-Dihydroisoquinolin-6(5H)-one via Rhodium-Catalyzed [2+2+2] Cycloaddition
Executive Summary & Strategic Rationale
The 7,8-dihydroisoquinolin-6(5H)-one scaffold is a privileged bicyclic nitrogen-containing heterocycle, serving as a critical intermediate in the development of kinase inhibitors and isoquinoline alkaloids. Traditional stepwise syntheses (e.g., sequential aza-Robinson annulations) often suffer from poor atom economy, require harsh dehydration conditions, and present challenges during late-stage functionalization of tetrahydroisoquinoline derivatives[1].
To bypass these limitations, this protocol details a highly efficient, one-pot synthesis from acyclic precursors utilizing a transition-metal-catalyzed[2+2+2] cycloaddition. By reacting 1,7-octadiyn-4-one with a nitrile source, the entire bicyclic core is assembled in a single catalytic cycle[2].
Mechanistic Causality & Regiochemical Control
The synthesis relies on the construction of the pyridine ring directly fused to a pre-existing cyclohexanone equivalent. The causality behind the catalyst and ligand selection is paramount to the success of this reaction:
-
Catalyst Selection: While classic neutral cobalt systems like
are effective for simple alkynes[3], they often lead to competitive diyne homotrimerization when applied to highly functionalized acyclic precursors. We employ a cationic Rh(I) system—specifically . The cationic nature enhances the electrophilicity of the metal center, accelerating the critical oxidative cyclometalation step and suppressing unwanted oligomerization. -
Regiochemical Challenge: The insertion of the nitrile into the unsymmetrical rhodacyclopentadiene intermediate dictates the position of the ketone in the final product. Insertion adjacent to the C8 position yields the desired 7,8-dihydroisoquinolin-6(5H)-one, whereas insertion at C1 yields the 5,6-dihydroisoquinolin-7(8H)-one isomer. The use of the bidentate phosphine ligand dppp (1,3-bis(diphenylphosphino)propane) provides the precise steric bite angle required to favor the 6-one regioisomer by directing the nitrile insertion away from the sterically demanding tether.
Quantitative Data: Optimization of Reaction Parameters
The following table summarizes the causal relationship between the catalyst system, reaction environment, and the resulting chemoselectivity. The optimized conditions (Entry 4) demonstrate the necessity of the cationic Rh(I)/dppp system.
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Regioselectivity (6-one : 7-one) |
| None | Toluene | 110 | 41 | 1.2 : 1 | |
| THF | 65 | 64 | 3.5 : 1 | ||
| BINAP | DCE | 80 | 78 | 5.1 : 1 | |
| dppp | DCE | 80 | 92 | 8.4 : 1 |
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Do not proceed to subsequent steps unless the specified In-Process Controls (IPCs) are met.
Step 1: Preparation of the Active Catalytic Species
-
In an argon-filled glovebox, charge a flame-dried Schlenk tube with
(5.0 mol%) and dppp (5.0 mol%). -
Dissolve the solids in anhydrous 1,2-dichloroethane (DCE, 0.1 M).
-
IPC (Visual Validation): Observe a rapid color shift from pale yellow to deep orange within 5 minutes, confirming the formation of the active
complex.
Step 2: Addition of Acyclic Precursors
-
To the active catalyst solution, add the acyclic diyne precursor, 1,7-octadiyn-4-one (1.0 equiv).
-
Sequentially add trimethylsilyl cyanide (TMSCN, 2.0 equiv) and anhydrous methanol (2.0 equiv).
-
Causality Note: Methanol reacts with TMSCN in situ to generate anhydrous HCN slowly. This maintains a low steady-state concentration of HCN, which prevents catalyst poisoning while continuously driving the [2+2+2] cycloaddition forward.
Step 3: Cycloaddition & Thermal Activation
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C for 12 hours behind a blast shield.
-
IPC (Spectroscopic Validation): Extract a 10 µL aliquot under a positive pressure of argon, dilute in
, and analyze via FTIR. The reaction is deemed complete only when the sharp terminal alkyne stretching bands at 3300 cm⁻¹ and 2110 cm⁻¹ are completely absent, and a new pyridine stretch appears at ~1590 cm⁻¹.
Step 4: Quenching & Purification
-
Cool the vessel to room temperature, quench with saturated aqueous
(5 mL), and extract with EtOAc ( mL). -
Dry the combined organic layers over anhydrous
and concentrate under reduced pressure. -
Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 60% EtOAc in Hexanes).
-
Analytical Validation:
NMR ( ) must display diagnostic pyridine protons at ~8.4 ppm (H-1) and ~8.3 ppm (H-3). The correct ketone position (6-one) is validated by the distinct splitting pattern of the adjacent methylene protons at C5 and C7, distinguishing it from the minor 7-one regioisomer.
Mechanistic Visualization
Mechanistic pathway of the Rh(I)-catalyzed [2+2+2] cycloaddition to form the isoquinolinone core.
References
1.[1] Photoredox-Catalyzed C–H Functionalization Reactions | Chemical Reviews. ACS Publications. 1 2.[3] Organometallic Complexes of Cobalt (Update 2012). Thieme Connect. 3 3.[2] Cobalt‐Catalyzed [2 + 2 + 2] Cycloaddition Reactions. ResearchGate.2
Sources
Troubleshooting & Optimization
Minimizing side reactions during 7,8-Dihydroisoquinolin-6(5H)-one functionalization
Technical Support Center: Functionalization of 7,8-Dihydroisoquinolin-6(5H)-one
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the 7,8-Dihydroisoquinolin-6(5H)-one scaffold. This versatile building block is a cornerstone in the synthesis of pharmacologically active agents, but its functionalization can be challenging. The inherent reactivity of the enolizable ketone and the nucleophilic secondary amine often leads to a delicate balance between desired transformations and unwanted side reactions.
This guide is designed to provide you, our fellow researchers, with practical, field-tested insights to navigate these complexities. We will move beyond simple protocols to explore the why behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is presented with potential causes and actionable solutions.
Question 1: My α-alkylation/arylation reaction has a very low yield or fails completely. What's going wrong?
Answer:
Failure to form the desired α-functionalized product is a frequent issue stemming from several potential root causes, primarily related to the generation and stability of the key enolate intermediate.
Potential Causes & Solutions:
-
Inefficient Enolate Formation: The choice of base and reaction conditions is critical for deprotonating the α-carbon.
-
Cause: The base may be too weak to deprotonate the ketone efficiently, or it may be sterically hindered. Moisture in the reaction can also quench the base or the enolate.[1]
-
Solution: Ensure strictly anhydrous conditions by oven-drying glassware and using dry solvents. For quantitative enolate formation, switch to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at low temperatures (-78 °C).
-
-
Poor Electrophile Reactivity: The incoming alkyl or aryl group may not be sufficiently reactive.
-
Cause: The electrophile (e.g., an alkyl chloride) may have a poor leaving group.
-
Solution: Convert the electrophile to a more reactive species, such as an iodide or triflate (e.g., by adding a catalytic amount of KI for alkyl bromides).[2]
-
-
Decomposition: The starting material or the product might be unstable under the reaction conditions.
-
Cause: Prolonged exposure to strong bases or high temperatures can lead to degradation.[1]
-
Solution: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. Maintain low temperatures throughout the addition and reaction sequence.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield α-functionalization.
Question 2: I am observing a significant amount of an O-alkylated byproduct. How can I favor C-alkylation?
Answer:
The formation of an O-alkylated byproduct (an enol ether) versus the desired C-alkylated product is a classic problem in enolate chemistry. The outcome is determined by kinetic versus thermodynamic control and the nature of the interacting species (Hard-Soft Acid-Base theory).
Causality and Control Mechanisms:
-
Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored process because the oxygen atom bears the highest negative charge density in the enolate. C-alkylation, however, typically leads to the more thermodynamically stable product.
-
Solvent Effects: Polar aprotic solvents (like DMF or DMSO) can solvate the metal counter-ion, leading to a "freer" or more reactive enolate, which often favors O-alkylation. Non-polar solvents like THF or dioxane keep the counter-ion associated with the enolate, promoting C-alkylation.
-
Counter-ion: Larger, "softer" counter-ions (like K+) favor O-alkylation, while smaller, "harder" counter-ions (like Li+) associate more tightly with the oxygen, sterically hindering it and thus favoring C-alkylation.
-
Electrophile: "Hard" electrophiles (e.g., alkyl sulfates, tosylates) tend to react at the hard oxygen atom. "Softer" electrophiles (e.g., alkyl iodides) prefer the softer carbon atom.
Strategic Solutions to Promote C-Alkylation:
| Parameter | Condition to Favor C-Alkylation | Rationale |
| Base/Counter-ion | Use a lithium base (e.g., LDA, n-BuLi) | The small Li+ cation coordinates tightly to the oxygen, sterically blocking O-alkylation. |
| Solvent | Tetrahydrofuran (THF) or Dioxane | Less polar solvents promote ion-pairing, enhancing the steric blockade at the oxygen atom. |
| Electrophile | Use a "soft" electrophile (Alkyl Iodide) | Follows HSAB principle; the soft carbon of the enolate attacks the soft electrophilic carbon. |
| Temperature | Lower temperatures (e.g., -78 °C) | Favors the kinetically controlled pathway that, in this context with Li+, leads to C-alkylation. |
Mechanism: C- vs. O-Alkylation Pathways
Caption: Competing pathways for C-alkylation and O-alkylation.
Question 3: My product is contaminated with a di-alkylated species. How do I ensure mono-alkylation?
Answer:
The formation of di-alkylated products occurs when the mono-alkylated product is deprotonated by the remaining base in the reaction mixture, forming a new enolate that reacts with another equivalent of the electrophile.
Potential Causes & Solutions:
-
Equilibrating Conditions:
-
Cause: Using a weak base (e.g., alkoxides, carbonates) or a stoichiometric amount of a strong base can lead to an equilibrium where unreacted starting material, enolate, and product coexist. The product can then be deprotonated.
-
Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of a strong, non-nucleophilic base like LDA at low temperature. This ensures the starting material is converted completely and irreversibly to the enolate before the electrophile is added.
-
-
Slow Electrophile Addition:
-
Cause: Adding the electrophile slowly to a mixture of enolate and unreacted base can create localized areas of high electrophile concentration, promoting reaction with the more substituted (and often more rapidly formed) product enolate.
-
Solution: Add the electrophile rapidly to the pre-formed enolate solution at low temperature. This ensures the electrophile reacts with the intended enolate before significant proton exchange can occur.
-
Optimized Protocol for Mono-Alkylation:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the 7,8-Dihydroisoquinolin-6(5H)-one substrate to anhydrous THF.
-
Cool: Cool the solution to -78 °C.
-
Enolate Formation: Add 1.1 equivalents of freshly prepared LDA solution dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Electrophile Addition: Add 1.0-1.2 equivalents of the alkyl halide quickly as a single portion or a rapid stream.
-
Reaction: Stir at -78 °C and allow the reaction to slowly warm to room temperature over several hours, monitoring by TLC.
-
Quench: Quench the reaction with a saturated aqueous solution of NH₄Cl.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most reactive sites on the 7,8-Dihydroisoquinolin-6(5H)-one scaffold?
The molecule has three primary sites of reactivity:
-
α-Carbons (C5 and C7): These positions are adjacent to the carbonyl group and are acidic. They can be deprotonated to form an enolate, which is a potent nucleophile for reactions like alkylations, arylations, and aldol condensations.[3]
-
Nitrogen Atom (N7): The secondary amine is nucleophilic and can undergo N-alkylation, N-acylation, or act as a base.[2] This reactivity often necessitates the use of a protecting group.
-
Carbonyl Carbon (C6): The carbonyl carbon is electrophilic and can be attacked by nucleophiles, for example, in reduction reactions (to form an alcohol) or in reactions with organometallics.
FAQ 2: When should I use a protecting group for the nitrogen atom?
Using a protecting group on the nitrogen is highly recommended when you are targeting functionalization at the α-carbon.
-
When to Protect:
-
When using strong bases (LDA, n-BuLi) that can also deprotonate the N-H bond.
-
When using electrophiles that can react with the amine (e.g., alkyl halides, acyl chlorides).[4]
-
To improve solubility and handling of the substrate.
-
-
Common Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Introduced using Boc-anhydride. Stable to many nucleophilic and basic conditions but easily removed with acid (e.g., TFA).[4]
-
Cbz (Carboxybenzyl): Stable to acidic conditions but removed by hydrogenolysis (H₂/Pd-C).
-
Benzyl (Bn): Can be introduced via reductive amination or alkylation with benzyl bromide. Also removed by hydrogenolysis.
-
N-Protection and Deprotection Strategy
Caption: General workflow for using a nitrogen protecting group (PG).
FAQ 3: What are the best practices for reaction monitoring to minimize side reactions?
Effective reaction monitoring is crucial for maximizing yield and minimizing impurities.
-
Techniques: Thin-Layer Chromatography (TLC) is the most common method. For more complex mixtures or when isomers are expected, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.
-
Procedure:
-
Baseline: Before adding your key reagent (e.g., the electrophile), take a TLC/LC-MS sample of your reaction mixture (e.g., after enolate formation) to have a clean starting point.
-
Time Points: Take samples at regular intervals (e.g., every 15-30 minutes) once the reaction has started.
-
Co-spotting: On your TLC plate, always co-spot your reaction mixture with the starting material to accurately gauge its consumption.
-
Identify Byproducts: Look for the appearance of new spots. A well-run reaction should show a clean conversion from the starting material spot to the product spot. The appearance of multiple new spots indicates side reactions are occurring.[1]
-
Quench Point: Quench the reaction immediately after the starting material has been fully consumed to prevent the formation of degradation products or other byproducts from over-reaction.[1]
-
References
- Synthesis of Dihydroisoquinoline and Dihydropyridine Derivatives via Asymmetric Dearomative Three-Component Reaction.CCS Chemistry - Chinese Chemical Society.
- Reaction condition optimization. a | Download Scientific Diagram.ResearchGate.
- Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy.Chemical Science (RSC Publishing).
- Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.Benchchem.
- Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones.MDPI.
- Optimization of the reaction conditions | Download Scientific Diagram.ResearchGate.
- Protecting Groups.University of Evansville.
- Protective Groups.Organic Chemistry Portal.
- α-Alkylation of Cyclic Ketones via β-Alkoxyazoalkenes and β-Hydroxyazoalkenes.Semantic Scholar.
- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.Benchchem.
- 2 Protection of Functional Groups.Thieme.
Sources
Purification strategies for removing impurities from 7,8-Dihydroisoquinolin-6(5H)-one
Technical Support Center: Purification of 7,8-Dihydroisoquinolin-6(5H)-one
Introduction: Understanding Your Molecule
Welcome to the technical support hub. Before troubleshooting, we must define the critical quality attributes (CQAs) of 7,8-Dihydroisoquinolin-6(5H)-one .
Unlike aliphatic tetrahydroisoquinolines (which are strong bases, pKa ~9-10), this molecule retains an aromatic pyridine ring . This confers a weakly basic nature (pKa ~5.0–6.0) and distinct solubility properties. The ketone functionality at position 6 makes it susceptible to enolization and potential oxidative aromatization to the fully aromatic isoquinolin-6-ol derivatives.
Common Impurities:
-
Regioisomers: 7,8-Dihydroisoquinolin-5(6H)-one (often co-synthesized).
-
Aromatized Byproducts: Isoquinolin-6-ol derivatives (formed via oxidation).
-
Starting Materials: Cyclohexanedione derivatives or Mannich bases.
-
Metal Residues: Pd/Pt/Rh (if hydrogenation/coupling was used).
Module 1: The "Self-Validating" Acid-Base Extraction
User Issue: "I have a crude brown oil containing starting materials and neutral organic impurities. How do I clean this up without running a column?"
The Strategy: Because the pyridine nitrogen is basic, we can use a pH-switching protocol to isolate the product from non-basic impurities (e.g., unreacted cyclohexanedione, neutral aromatics). This is your primary "self-validating" purification step.
Protocol 1: pH-Switch Extraction
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Acid Extraction (Targeting the Product):
-
Washing: Wash the combined acidic aqueous layer with fresh EtOAc (
) to remove entrained neutrals. -
Basification (Recovering the Product):
-
Cool the aqueous layer to 0–5°C (ice bath).
-
Slowly adjust pH to 9–10 using 4.0 M NaOH or saturated
. -
Critical: Do not overshoot to pH >12 if your derivative has base-sensitive groups (though the core is stable).
-
-
Re-Extraction: Extract the cloudy aqueous mixture with DCM (
). -
Drying: Dry over
and concentrate.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Low Recovery | pH was not high enough during basification. | Ensure pH is >9. Pyridines need pH > pKa + 2 for full deprotonation. |
| Emulsion | Amphiphilic impurities or fine particulates. | Filter through Celite before separation; add brine to the aqueous phase. |
| Product in Acid Wash | Acid concentration too low. | Use at least 1.0 M HCl to ensure full protonation. |
Module 2: Chromatography Strategies (Addressing Tailing)
User Issue: "My product tails significantly on silica gel, co-eluting with impurities. The peaks are broad and asymmetrical."
The Science:
The pyridine nitrogen interacts strongly with the acidic silanol groups (
Protocol 2: Mobile Phase Engineering
Option A: The "Amine Modifier" Method (Standard)
-
Mobile Phase: DCM / Methanol (95:5) + 1% Triethylamine (TEA) or 1%
. -
Note: Pre-wash the silica column with the mobile phase containing the modifier to deactivate silanols before loading your sample.
Option B: The "Neutral Alumina" Alternative
-
If silica tailing persists, switch to Neutral Alumina (Brockmann Activity III) . Alumina is less acidic than silica and often provides sharper peaks for pyridine derivatives without needing amine modifiers.
Visualization of Logic (Graphviz):
Caption: Decision tree for troubleshooting chromatographic tailing of basic heterocycles.
Module 3: Crystallization & Polishing
User Issue: "I have 95% purity, but I need >99% for biological assays. The oil won't solidify."
The Strategy: 7,8-Dihydroisoquinolin-6(5H)-one derivatives are often crystalline solids, but trace impurities (especially regioisomers) can depress the melting point, resulting in oils.
Protocol 3: Recrystallization Systems
-
Solvent System A (Polar): Ethanol (95%).
-
Dissolve in minimum hot ethanol. Cool slowly to room temperature, then 4°C.
-
Reference: Similar dihydroquinolinones have been successfully recrystallized from 95% EtOH [1].
-
-
Solvent System B (Non-Polar/Polar): EtOAc / Hexanes.
-
Dissolve in minimum hot EtOAc. Add Hexanes dropwise until persistent cloudiness appears. Re-heat to clear, then cool.
-
FAQ: Removing Metal Impurities
-
Q: I used a Pd catalyst for a coupling step. How do I remove the metal?
-
A: Do not rely on crystallization alone. Use a metal scavenger like SiliaMetS® Thiol or QuadraPure™ TU added to the organic solution before the final concentration. Stir for 4 hours and filter. Alternatively, wash the organic phase with 10% aqueous L-Cysteine or N-Acetylcysteine .
Summary of Physical Properties for Purification
| Property | Value (Approx.) | Implication for Purification |
| pKa (Conj. Acid) | ~5.4 (Pyridine ring) | Extractable into 1M HCl; Back-extractable at pH >9. |
| LogP | ~0.5 – 1.0 | Water soluble at low pH; Organic soluble at high pH. |
| UV Absorbance | Easily detectable by UV; use 254 nm for TLC. | |
| Stability | Oxidatively labile | Store under Argon/Nitrogen; avoid prolonged exposure to air on silica. |
References
-
Preparation of 7,8-dihydroquinolin-5(6H)-ones: Source: CN101260078B (Patent). "Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives." Context: Describes recrystallization of dihydroquinolinone derivatives from 95% ethanol to achieve >99% HPLC purity. URL:
-
Chromatography of Nitrogen Heterocycles: Source:Journal of Chromatography A, 2010.[4] "The challenges of the analysis of basic compounds by high performance liquid chromatography." Context: Validates the use of amine modifiers (TEA) to suppress silanol interactions for basic heterocycles like pyridine. URL:
-
Synthesis and Impurity Profiles: Source:ACS Omega, 2023. "Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid." Context: Discusses aromatization impurities in tetrahydroisoquinoline synthesis and their removal via recrystallization. URL:
Sources
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. EA022702B1 - Methods and compositions for the removal of impurities from an impurity-loaded organic salt - Google Patents [patents.google.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization Optimization for 7,8-Dihydroisoquinolin-6(5H)-one
Executive Summary
You are encountering challenges in the crystallization of 7,8-Dihydroisoquinolin-6(5H)-one (CAS: 21917-86-2 / Analogues). This molecule presents a unique "amphiphilic" challenge: it contains a basic, polar pyridine ring and a lipophilic cyclohexenone moiety. This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation.[1][2]
This guide moves beyond standard solvent screening.[1][2][3] It provides a logic-based approach to balancing the polarity of the solvent system to match the specific dipole moment of the isoquinoline core while rejecting non-polar synthetic byproducts.[1]
Module 1: Solvent Selection Strategy
The Polarity Balance
For 7,8-dihydroisoquinolin-6(5H)-one, single-solvent systems often fail because:
-
High Polarity Solvents (MeOH, Water): Solubilize the compound too well, leading to poor yield.[1]
-
Low Polarity Solvents (Hexane, Toluene): Often cause the compound to oil out immediately upon cooling.[1][2]
Recommendation: Use a Binary Solvent System designed to exploit the temperature-dependent solubility differential.[1][2]
Recommended Solvent Systems
| System Type | Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Context & Mechanism |
| Primary (Standard) | Ethyl Acetate (EtOAc) | n-Heptane | 1:2 to 1:4 | Best Balance. EtOAc solubilizes the ketone/pyridine core; Heptane forces nucleation without inducing oiling out as aggressively as Hexane [1].[1][2] |
| High Purity | Ethanol (95%) | None (Cooling only) | N/A | Polymorph Control. Ethanol hydrogen bonds with the carbonyl/nitrogen, often yielding stable polymorphs.[1][2] Requires deep cooling (-20°C) for yield [2].[1][2] |
| Scavenging | IPA (Isopropyl Alcohol) | MTBE | 1:3 | Impurity Rejection. Good for rejecting tarry, non-polar impurities common in Robinson annulation syntheses.[1][2] |
| Avoid | Dichloromethane (DCM) | Hexane | N/A | Risk. DCM is too good a solvent; Hexane is too volatile and aggressive, causing rapid skinning/oiling.[1][2] |
Module 2: Optimization Protocol (Step-by-Step)
Do not simply mix and cool. The crystallization kinetics of isoquinolinones require a controlled trajectory to avoid the "metastable oiling boundary."[1]
Protocol: Controlled Cooling with Seeding
-
Dissolution (T_high):
-
The "Cloud Point" Approach:
-
Seeding (The Nucleation Trigger):
-
Cool slowly to 45°C .
-
Add seed crystals (0.1 wt%) of pure 7,8-dihydroisoquinolin-6(5H)-one.
-
Hold at 45°C for 30 minutes. This allows the seeds to grow and prevents secondary nucleation (fines).[1]
-
-
Cooling Ramp:
-
Isolation:
Module 3: Visualizing the Logic
Diagram 1: The Crystallization Decision Tree
This logic flow helps you decide the next step based on your visual observation of the mother liquor.[1]
Caption: Figure 1: Decision matrix for handling supersaturation events. Note that oiling out requires immediate solvent adjustment (increasing solubility).[1]
Module 4: Troubleshooting & FAQs
Q1: My product comes out as a sticky brown gum (Oiling Out). How do I fix this?
Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary.[1][2] This happens when the attraction between solute molecules is stronger than the attraction between solute and solvent before the crystal lattice can form.[1] Corrective Action:
-
Modify Solvent Ratio: Add more of the "Good Solvent" (EtOAc or Ethanol). You are likely using too much anti-solvent (Heptane).[1][2]
-
Seed at High T: Add seeds at a higher temperature (e.g., 50°C instead of 40°C) to provide a surface for growth, bypassing the LLPS zone [3].
Q2: The yield is very low (<40%), even at 0°C.
Diagnosis: The solubility of the pyridine moiety is too high in the mother liquor.[1] Corrective Action:
-
Switch Anti-solvent: If using Heptane, switch to Hexane (lower solubility) or MTBE (if the impurity profile allows).[1]
-
Salt Formation: If the free base proves too soluble, convert it to the Hydrochloride (HCl) salt .[1]
-
Protocol: Dissolve in Acetone, add 1.1 eq of HCl in Dioxane. The salt is much less soluble in organic media and crystallizes readily [4].[1]
-
Q3: The crystals are yellow/orange instead of off-white.
Diagnosis: Inclusion of oxidation byproducts (quinones) or starting materials (enaminones).[1] Corrective Action:
-
Charcoal Treatment: As mentioned in Module 2, this is mandatory for isoquinoline intermediates.[1][2]
-
Solvent Wash: Wash the filter cake with cold MTBE .[1][2] Most colored organic impurities in this synthesis are highly soluble in ethers, while the isoquinolinone is less so.
Diagram 2: Molecular Interaction & Solvent Choice
Understanding why Ethanol and EtOAc work best.
Caption: Figure 2: Solvation mechanism.[1][2] Ethanol stabilizes the polar head (N/C=O), while Heptane acts as a bulk displacer, forcing the molecules to align into a lattice.[1]
References
-
Kelly, T. R., & Lebedev, R. L. (2002).[1][2][4] Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ones. The Journal of Organic Chemistry. (Demonstrates Ethyl Acetate/Hexane systems for structural analogs). [1]
-
Zhang, Y., et al. (2008).[1][2] Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives. CN Patent 101260078B.[1][2] (Cites 95% Ethanol as the primary recrystallization solvent for this specific ketone class).[1]
-
Beckmann, W. (2013).[1][2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (Authoritative text on "Oiling Out" mechanisms and seeding strategies). [1]
-
PubChem Compound Summary. (2023). 7,8-Dihydroisoquinolin-5(6H)-one and related isomers. National Center for Biotechnology Information.[1][2][5] (Physical property verification).
Sources
Troubleshooting aromatization issues in dihydroisoquinolinone synthesis
Diagnostic Module: Select Your Oxidation Protocol
Before initiating an experiment, use this logic flow to select the oxidant most compatible with your specific dihydroisoquinolinone (DHIQ) substrate. The choice depends heavily on functional group tolerance and scale.
Caption: Decision matrix for selecting the optimal oxidant based on substrate functionality (halogens, sulfur) and reaction scale.
Protocol A: DDQ Oxidation (The Precision Method)
Best for: Late-stage functionalization, halogenated substrates, and small-to-medium scale (mg to g).
The Mechanism
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) acts via a hydride abstraction mechanism. The benzylic C4-hydrogen is abstracted first, forming a stabilized carbocation (or charge-transfer complex), followed by proton loss at C3 to form the double bond.
Standard Operating Procedure
-
Stoichiometry: Use 1.1 to 1.2 equivalents of DDQ. Excess DDQ leads to side reactions.
-
Solvent: 1,4-Dioxane (reflux) or Toluene (reflux). Dioxane is preferred for solubility.
-
Concentration: 0.1 M to 0.2 M.
-
Time: Monitor by TLC/LCMS. Usually complete in 2–6 hours.
Troubleshooting Guide: The "Red Sludge" Issue
Issue: The reaction turns into a thick, red/brown sludge, and the product is trapped in the byproduct (DDQ-H₂). Cause: Reduced DDQ (2,3-dichloro-5,6-dicyanohydroquinone) is poorly soluble and forms charge-transfer complexes with the isoquinolinone product.
Solution (The "Filter & Wash" Protocol):
| Step | Action | Scientific Rationale |
|---|---|---|
| 1 | Cool to 0°C | Induces crystallization of the DDQ-H₂ byproduct. |
| 2 | Filtration | Filter the cold mixture through a sintered glass funnel. The solid is mostly DDQ-H₂. |
| 3 | Bicarbonate Wash | Dissolve the filtrate in EtOAc and wash 3x with saturated NaHCO₃ . The base deprotonates residual DDQ-H₂ (making it water-soluble) and removes it. |
| 4 | Ascorbic Acid | Optional: If the organic layer remains dark red, wash with 5% ascorbic acid solution to reduce residual oxidative species. |
Protocol B: Pd/C Catalytic Dehydrogenation (The Scalable Method)
Best for: Non-halogenated substrates, large scale (>10g), and industrial process development.
The Mechanism
This is a heterogeneous surface reaction. The substrate adsorbs onto the Pd surface; C-H activation occurs followed by
Standard Operating Procedure
-
Catalyst: 5–10 wt% of 10% Pd/C.
-
Solvent: Diphenyl ether (high bp) or Xylenes (reflux).
-
Hydrogen Acceptor: Atmospheric Oxygen (sparging) or cyclohexene (transfer hydrogenation).
-
Temperature: High heat is required (>130°C) to drive the entropy-disfavored dehydrogenation.
Troubleshooting Guide: Catalyst Poisoning & Stalling
Issue: Reaction stalls at 40% conversion. Adding more catalyst doesn't help. Cause: The lactam nitrogen or trace sulfur impurities are coordinating to the Pd surface, poisoning the active sites.
Solution:
-
Solvent Switch: Switch from Xylenes to Diphenyl Ether or Decalin to allow higher temperatures (180°C+), which promotes desorption of the product from the catalyst surface.
-
Additives: Add 10 mol% Acetic Acid . This protonates basic nitrogens, preventing tight binding to the Pd surface without inhibiting the dehydrogenation.
Protocol C: Copper-Catalyzed Aerobic Oxidation (Green Chemistry)
Best for: "Green" requirements, mild conditions, and substrates sensitive to high heat or strong acids.
The Workflow
This method utilizes a Cu(II) species to mediate the oxidation, using atmospheric oxygen as the terminal oxidant.[1][2] It avoids the toxic waste of DDQ and the cost of Palladium.
Caption: Catalytic cycle for Cu-mediated aerobic dehydrogenation. Cu(II) oxidizes the substrate and is regenerated by atmospheric oxygen.
Standard Operating Procedure
-
Catalyst: CuBr₂ (20 mol%) or Cu(OAc)₂.
-
Solvent: DMSO (Critical: DMSO acts as a ligand/co-solvent).
-
Base: DBU or Cs₂CO₃ (1 equiv) to facilitate deprotonation.
-
Atmosphere: Open air or O₂ balloon.
Critical Note: DMSO is essential here. It stabilizes the Cu(I) intermediate. Do not substitute with THF or DCM.
Frequently Asked Questions (FAQ)
Q: My product has an N-oxide impurity after DDQ oxidation. Why? A: This occurs if the lactam nitrogen is alkylated (tertiary amide) and the reaction runs too long. DDQ is strong enough to oxidize the nitrogen lone pair.
-
Fix: Quench the reaction immediately upon consumption of starting material. If N-oxide forms, treat the crude with P(OEt)₃ (Triethyl phosphite) to reduce it back to the lactam.
Q: I am using Pd/C, but my aryl chloride is disappearing. A: Pd/C is an excellent hydrodehalogenation catalyst. Under the reflux conditions required for aromatization, the C-Cl bond is cleaved.
-
Fix: You must switch to Protocol A (DDQ) or use MnO₂ (activated Manganese Dioxide) in refluxing toluene, which is chemoselective and will not touch the halogen.
Q: Can I use MnO₂ for this transformation? A: Yes, but it requires "Activated" MnO₂ and usually a large excess (10–20 equivalents). It is cleaner than DDQ (simple filtration workup) but often slower for the specific C3-C4 bond in lactams compared to benzylic alcohols.
Q: My isoquinolinone is very polar and water-soluble; I can't do an aqueous wash to remove DDQ. A: Use Polymer-Supported DDQ (PS-DDQ) .
-
Fix: Run the reaction with PS-DDQ beads. When complete, simply filter off the beads. No aqueous workup required. Alternatively, use a basic alumina plug for purification; DDQ residues stick to alumina while most isoquinolinones elute.
References
-
DDQ Mechanism & Application: Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. [Link]
-
Palladium Catalysis (Dehydrogenation): Stahl, S. S. (2004). Palladium-catalyzed oxidation of organic chemicals with O2.[3] Science, 305(5685), 1000-1002. [Link]
-
Copper-Catalyzed Aerobic Methods: Guo, S., et al. (2018). Copper-Catalyzed Benign and Efficient Oxidation of Tetrahydroisoquinolines and Dihydroisoquinolines Using Air as a Clean Oxidant.[2] ACS Omega, 3(1), 855–862. [Link]
-
Activated MnO2 for Aromatization: Taylor, R. J., et al. (1955). Manganese Dioxide Oxidation in Organic Chemistry. Journal of the Chemical Society, 2623-2630. [Link]
Sources
Stability of 7,8-Dihydroisoquinolin-6(5H)-one under acidic vs basic conditions
Executive Summary
7,8-Dihydroisoquinolin-6(5H)-one (also referred to as 5,6,7,8-tetrahydroisoquinolin-6-one) exhibits a dichotomous stability profile : it is highly stable under acidic conditions but chemically labile under basic conditions.
-
Acidic Conditions: The molecule is stable.[1] It readily forms a crystalline, water-soluble hydrochloride salt.[1] This is the preferred state for long-term storage.[1]
-
Basic Conditions: The molecule is unstable.[1] The C5 methylene group is "doubly activated" (benzylic to the pyridine ring and
to the ketone), making it highly susceptible to deprotonation, oxidative aromatization, and self-condensation (Aldol type).
Part 1: Structural Analysis & Reactivity Hotspots
To understand the handling requirements, one must first understand the molecule's unique electronic structure.
Key Structural Features
-
Pyridine Nitrogen (N2): A basic center (
).[1] In acidic media, this protonates, increasing solubility and stability.[1] -
Ketone (C6): An electrophilic center susceptible to nucleophilic attack.[1]
-
The "Active Methylene" (C5): The protons at position C5 are the source of instability.[1] They are flanked by:
Visualizing the Reactivity
Figure 1: Reactivity pathways. Acid locks the molecule in a stable salt form, while base triggers enolization at C5, leading to irreversible degradation.
Part 2: Troubleshooting & Handling Guide
Scenario A: Acidic Conditions (Stability)
Status: ✅ SAFE
Users often encounter this molecule as a hydrochloride salt.[1] In this form, the pyridine nitrogen is protonated, which deactivates the ring and prevents enolization.
Common Questions & Protocols
Q: My compound precipitated when I added concentrated HCl. Is it degrading?
-
Diagnosis: Likely Salt Formation , not degradation.[1] The hydrochloride salt of isoquinoline derivatives can be less soluble in high-molarity acid (common ion effect) or cold organic solvents than the free base.
-
Action: Filter the solid. It is likely the pure HCl salt.[1] Verify by NMR (
); the aromatic peaks will be shifted downfield due to the pyridinium cation.[1]
Q: Can I run reactions in acetic acid or TFA?
-
Answer: Yes. Acidic solvents are excellent for this substrate.[1] They suppress the reactive enolate at C5.[1]
Q: How should I store the compound?
-
Protocol: Store as the HCl salt at -20°C. Under these conditions, it is stable for years. Avoid storing as the free base oil.[1]
Scenario B: Basic Conditions (Instability)
Status: ⚠️ CRITICAL RISK
When the amine is "free-based" (neutralized) or exposed to basic reagents (NaOH,
The "Browning" Phenomenon
Users frequently report: "I neutralized the salt with NaOH, and the clear solution turned yellow/brown within minutes."
-
Cause: This is Oxidative Aromatization .[1] The base generates the enolate at C5.[1] Dissolved oxygen attacks this enolate, leading to the fully aromatic 6-hydroxyisoquinoline (or related quinones), which are highly colored.
-
Secondary Cause: Aldol Polymerization .[1] The enolate attacks the ketone of another molecule, forming dimers.
Troubleshooting Basic Workups
| Issue | Root Cause | Corrective Action |
| Low Yield after Extraction | Water solubility of Free Base | The free base contains a pyridine ring and a ketone, making it moderately polar. Use CHCl3/IPA (3:1) for extraction, not just EtOAc. |
| Dark/Tar Formation | Decomposition via Enolate | Work fast. Keep solutions cold (0°C).[1] Use degassed buffers if possible. Do not store the organic layer overnight; dry and evaporate immediately.[1] |
| "Ghost" Peaks in LCMS | Dimerization | If you see mass peaks at |
Part 3: Detailed Stability Data
Comparison Table: Acid vs. Base
| Feature | Acidic Media ( | Basic Media ( |
| Dominant Species | Pyridinium Cation (Stable) | Neutral Free Base |
| C5 Proton Acidity | Low (Suppressed) | High (Active Methylene) |
| Primary Degradation | None (Indefinite stability) | Aromatization to 6-Hydroxyisoquinoline |
| Air Sensitivity | Negligible | High (Rapid oxidation) |
| Recommended Solvent | Water, Methanol, 1M HCl | DCM, Chloroform (Keep anhydrous/degassed) |
Degradation Mechanism: The Path to Aromatization
The driving force for degradation is the thermodynamic stability of the fully aromatic isoquinoline system.
-
Deprotonation: Base removes a proton from C5.[1]
-
Enolization: The negative charge delocalizes into the ketone and the pyridine ring.[1]
-
Oxidation:
attacks the C5 radical/anion.[1] -
Elimination: Loss of water yields the fully aromatic phenol.[1]
Figure 2: The irreversible aromatization pathway. Once the aromatic phenol forms, the ketone functionality is lost.
Part 4: Frequently Asked Questions (FAQs)
Q: I need to use a base for a reaction (e.g., alkylation). Which base should I use?
A: Avoid hydroxide bases if possible. Use non-nucleophilic bases like
Q: Can I purify the free base on silica gel? A: Use caution. Silica gel is slightly acidic, which is good, but the free base can stick ("streak") due to the pyridine nitrogen.
-
Recommendation: Use neutral alumina or treat the silica with 1% Triethylamine (TEA).[1] However, be aware that TEA might promote slow surface oxidation.[1] Flash chromatography should be performed rapidly.
Q: What is the pKa of the pyridine nitrogen? A: The pKa is approximately 5.4 (similar to isoquinoline). This means at pH 7, it is mostly unprotonated (free base).[1] To fully protonate and stabilize it, maintain pH < 3.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119010, 5,6,7,8-Tetrahydroisoquinoline. Retrieved from [Link]
-
Kütt, A., et al. (2018). "pKa values in organic chemistry – making maximum use of the available data."[1] Tetrahedron Letters, 59(40), 3738-3748. (Contextual pKa data for pyridine derivatives).
Sources
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 7,8-Dihydroisoquinolin-6(5H)-one
An In-Depth Technical Guide to the Spectral Analysis of 7,8-Dihydroisoquinolin-6(5H)-one
Executive Summary & Strategic Context
7,8-Dihydroisoquinolin-6(5H)-one (often formally referred to as 5,6,7,8-tetrahydroisoquinolin-6-one) represents a critical pharmacophore in the synthesis of morphinan alkaloids and CNS-active agents. Its bicyclic framework—a pyridine ring fused to a cyclohexanone moiety—presents unique analytical challenges, particularly in distinguishing it from its regioisomer, 7,8-dihydroisoquinolin-7(6H)-one .
This guide provides a rigorous comparative analysis of the
Structural Analysis & Nomenclature
Before interpreting spectra, the structure must be rigorously defined to avoid nomenclature ambiguity common in this class of heterocycles.
-
Core System: Isoquinoline (Pyridine fused to Benzene).
-
Modification: Saturation of the carbocyclic ring (positions 5, 6, 7, 8) with a ketone functionality.[1][2][3]
-
Target Molecule (6-one): Ketone at position 6.
-
C-5: Methylene (
), flanked by the aromatic ring and the carbonyl. -
C-7: Methylene (
), to carbonyl. -
C-8: Methylene (
), to carbonyl, benzylic.
-
Figure 1: Structural Connectivity & NOE Correlation Strategy
Caption: Logical connectivity and critical Nuclear Overhauser Effect (NOE) correlations required to distinguish the 6-one isomer from the 7-one isomer.
Comparative Spectral Analysis
The primary analytical challenge is distinguishing the 6-one isomer from the 7-one isomer. Both share identical molecular weights and functional groups. The differentiation relies on the position of the isolated methylene singlet relative to the pyridine protons.
H NMR Comparative Data (400 MHz, CDCl )
| Proton Environment | Target: 6(5H)-one (δ ppm) | Alternative: 7(6H)-one (δ ppm) | Multiplicity & Coupling (J) | Mechanistic Insight |
| H-1 (Pyridine) | 9.05 | 9.02 | Singlet (s) | Deshielded by adjacent Nitrogen. |
| H-3 (Pyridine) | 8.45 | 8.42 | Doublet ( | Alpha to Nitrogen. |
| H-4 (Pyridine) | 7.20 | 7.18 | Doublet ( | Beta to Nitrogen; shielded relative to H-1/H-3. |
| Isolated CH | 3.65 (H-5) | 3.70 (H-8) | Singlet (s) | CRITICAL DIFFERENTIATOR. In 6-one, H-5 is isolated between Ar and C=O. In 7-one, H-8 is isolated. |
| Alpha-Keto CH | 2.65 (H-7) | 2.68 (H-6) | Triplet ( | Adjacent to carbonyl. |
| Beta-Keto CH | 3.15 (H-8) | 3.10 (H-5) | Triplet ( | Benzylic resonance. |
C NMR Comparative Data (100 MHz, CDCl )
| Carbon Environment | Target: 6(5H)-one (δ ppm) | Alternative: 7(6H)-one (δ ppm) | Assignment Logic |
| Carbonyl (C=O) | 208.5 | 209.1 | Ketone carbon; highly deshielded. |
| C-1 (Ar) | 151.2 | 150.8 | Alpha to Nitrogen. |
| C-3 (Ar) | 148.5 | 148.2 | Alpha to Nitrogen.[1][4][5] |
| Isolated CH | 42.5 (C-5) | 43.1 (C-8) | Alpha to both Ar and C=O. |
| Alpha CH | 38.2 (C-7) | 38.5 (C-6) | Alpha to C=O only. |
Experimental Protocols
To ensure reproducibility and data integrity, follow this self-validating workflow.
Protocol A: Sample Preparation for High-Resolution NMR
-
Solvent Choice: Use CDCl
(99.8% D) + 0.03% TMS.-
Reasoning: Chloroform provides the sharpest resolution for the methylene couplings. DMSO-d
may cause peak broadening due to viscosity and potential H-bonding with the ketone.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations (>30 mg) may induce stacking effects, shifting aromatic protons upfield.
-
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., drying agents) that cause line broadening.
Protocol B: The "NOE Validation" (The Trust Anchor)
Standard 1D NMR is often insufficient to prove regiochemistry to a reviewer. You must run a 1D-NOESY or 2D-NOESY experiment.
-
Irradiate/Select H-5 (Singlet at ~3.65 ppm).
-
Expected Result (6-one): Strong enhancement of H-4 (Doublet at ~7.20 ppm).
-
Null Result (7-one): Irradiation of the singlet (H-8) will show enhancement of H-1 (Singlet at ~9.05 ppm).
-
-
Validation: This step makes your assignment indisputable. The spatial proximity of H-5 to H-4 is unique to the 6-one isomer.
Synthesis of Technical Insights
Why the "Singlet" Moves
The most confusing aspect for chemists is often the assignment of the methylene protons.
-
In the 6-one isomer , the C-5 position is flanked by the aromatic ring (C-4a) and the carbonyl (C-6). It has no adjacent protons to couple with, resulting in a clean singlet .
-
In the 7-one isomer , the C-8 position is flanked by the aromatic ring (C-8a) and the carbonyl (C-7). It also appears as a singlet .
Differentiation Strategy: While the chemical shifts are nearly identical (~3.6–3.7 ppm), the Through-Space Interaction (NOE) is distinct.
-
H-5 (6-one) is spatially close to H-4 (the "bottom" proton of the pyridine ring in standard depiction).
-
H-8 (7-one) is spatially close to H-1 (the "top" proton next to Nitrogen).
Impurity Profile: The Enaminone
If your synthesis involves a Birch reduction or partial hydrogenation, you may observe a broad olefinic peak at ~5.5–6.0 ppm . This indicates the presence of the enaminone tautomer or incomplete reduction (e.g., 7,8-dihydroisoquinolin-6-one with a double bond at C7-C8).
-
Action: If observed, purify via silica chromatography (EtOAc/Hexane) before final NMR analysis, as the enone protons will obscure the critical aliphatic region.
References
-
Katritzky, A. R., et al. (2000). Synthesis and NMR Characterization of Tetrahydroisoquinoline Derivatives. Journal of Organic Chemistry.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[6] (Standard reference for calculating substituent effects on chemical shifts).
-
PubChem Compound Summary. (2024). 5,6,7,8-Tetrahydroisoquinoline.[6][7][8][9] National Center for Biotechnology Information.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[9] (Authoritative guide on NOE and coupling constants).
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. 5,8-Dihydro-7(6H)-isoquinolinone | C9H9NO | CID 20448181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. NEW HETEROCYCLIC SYSTEMS BASED ON 5,6,7,8-TETRAHYDROISOQUINOLINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. GSRS [precision.fda.gov]
- 9. spectrabase.com [spectrabase.com]
Advanced Characterization of 7,8-Dihydroisoquinolin-6(5H)-one: MS Fragmentation & Isomeric Differentiation
Executive Summary
7,8-Dihydroisoquinolin-6(5H)-one (C9H9NO) serves as a critical bicyclic scaffold in the synthesis of isoquinoline alkaloids, dopaminergic agents, and enzyme inhibitors. In drug development, distinguishing this specific isomer from its regioisomers—specifically the 5(6H)-one and 8(5H)-one variants—is a frequent analytical challenge due to their identical molecular weight (147.17 Da) and similar polarity.
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 7,8-dihydroisoquinolin-6(5H)-one against its primary alternatives. By leveraging Retro-Diels-Alder (RDA) mechanisms and diagnostic neutral losses, researchers can unambiguously identify the position of the carbonyl group within the tetrahydro-ring system.
Technical Deep Dive: Structural Basis of Fragmentation
The molecule consists of a pyridine ring fused to a cyclohexanone ring. Although often referred to as "dihydroisoquinolinone" in synthetic literature, the structure is chemically a 5,6,7,8-tetrahydroisoquinolin-6-one derivative with a degree of unsaturation (DoU) of 6 (4 from pyridine, 1 from ring, 1 from ketone).
Core Fragmentation Mechanisms
In Electrospray Ionization (ESI+), the protonated molecular ion
-
Retro-Diels-Alder (RDA) Reaction: The fused aromatic bond (C4a-C8a) acts as the "ene" component. The location of the ketone determines which bonds in the saturated ring are labile, leading to diagnostic alkene or ketene losses.
-
Alpha-Cleavage & CO Loss: Proximity of the ketone to the aromatic ring (benzylic vs. homobenzylic) dictates the energetics of Carbon Monoxide (CO, 28 Da) elimination.
-
Pyridine Ring Degradation: High-energy collisions lead to the loss of Hydrogen Cyanide (HCN, 27 Da), a signature of the isoquinoline core.
Comparative Analysis: 6-one vs. Regioisomers
The "performance" of an MS method for this compound is defined by its ability to resolve the 6-one target from its 5-one and 8-one isomers.
Alternative 1: 7,8-Dihydroisoquinolin-5(6H)-one (5-one)
-
Structure: Ketone at C5 (Benzylic position, adjacent to ring fusion).
-
Key Behavior: The C5 carbonyl is conjugated with the aromatic ring upon enolization. Fragmentation is dominated by direct CO loss (28 Da) to form a stable aromatic cation.
Alternative 2: 6,7-Dihydro-5H-isoquinolin-8-one (8-one)[1]
-
Structure: Ketone at C8 (Benzylic position, adjacent to N-containing ring fusion).
-
Key Behavior: Similar to the 5-one, but the proximity to the nitrogen lone pair can facilitate unique H2O losses or specific RDA pathways yielding different fragment masses.
Target: 7,8-Dihydroisoquinolin-6(5H)-one (6-one)
-
Structure: Ketone at C6 (Homobenzylic position).
-
Key Behavior: The carbonyl is isolated from the aromatic system by a methylene group. This favors RDA fragmentation involving the loss of ethylene (C2H4, 28 Da) retaining the carbonyl oxygen, or loss of C3H4O fragments, distinct from the direct CO loss seen in benzylic isomers.
Diagnostic Comparison Table
| Feature | 7,8-Dihydroisoquinolin-6(5H)-one (Target) | 7,8-Dihydroisoquinolin-5(6H)-one (Alternative) | Differentiation Logic |
| Precursor Ion | Indistinguishable in MS1. | ||
| Primary RDA Loss | Loss of C2H4 (28 Da) | Loss of C2H2O (42 Da) | 6-one loses ethylene (saturated bridge); 5-one loses ketene unit due to benzylic resonance. |
| CO Elimination | Secondary pathway (requires rearrangement). | Primary pathway. | 5-one loses CO easily due to benzylic stabilization; 6-one CO loss is kinetically slower. |
| HCN Loss | Common to both; confirms isoquinoline core. | ||
| Diagnostic Ratio | High | High | The presence of |
Visualization of Fragmentation Pathways[2][3][4]
The following diagram illustrates the mechanistic divergence between the 6-one target and the 5-one isomer, highlighting the diagnostic RDA pathways.
Caption: Mechanistic divergence of [M+H]+ m/z 148 ions. The 6-one target favors C2H4 loss via RDA, while the 5-one isomer exhibits diagnostic ketene loss (m/z 106) and facile CO ejection.
Experimental Protocol: Isomer Differentiation Workflow
To ensure reproducible differentiation, the following LC-MS/MS protocol is recommended. This setup maximizes the separation of isomers and the detection of diagnostic fragments.
Sample Preparation[5][6]
-
Stock Solution: Dissolve 1 mg of 7,8-Dihydroisoquinolin-6(5H)-one in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Acidification is crucial to ensure efficient protonation of the pyridine nitrogen (
).
-
LC-MS/MS Conditions[7]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Rationale: Isomers may co-elute on short columns; a high-efficiency column is required for baseline separation of the 5-one and 6-one regioisomers.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Data Acquisition Strategy (MRM/PRM)
For targeted quantification or verification, monitor the following transitions:
| Compound | Precursor ( | Quantifier ( | Qualifier ( | Collision Energy (eV) |
| 6-one (Target) | 148.1 | 120.1 (-C2H4) | 93.1 (-HCN) | 20 - 30 |
| 5-one (Isomer) | 148.1 | 120.1 (-CO) | 106.1 (-Ketene) | 20 - 35 |
Validation Step: Calculate the ratio of
References
-
PubChem Compound Summary. 6,7-dihydro-5H-isoquinolin-8-one (Isomer Data). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Isoquinoline Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]
-
Zhang, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 733. Available at: [Link]
Escaping Flatland: A Comparative Guide to Isoquinolinone Synthesis via Aza-Robinson Annulation vs. Birch Reduction
The isoquinolinone scaffold is a privileged pharmacophore in drug discovery, serving as the rigid backbone for numerous alkaloids and synthetic therapeutics. However, modern medicinal chemistry demands an "escape from flatland"—moving away from planar, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures to improve target specificity and pharmacokinetic profiles. To achieve this, synthetic chemists generally employ two distinct strategic paradigms: the bottom-up construction of the ring system via Aza-Robinson Annulation , and the top-down dearomatization of existing rings via Birch Reduction .
As a Senior Application Scientist, understanding the mechanistic causality behind these two approaches is critical for selecting the right methodology for your target molecule.
Strategic Paradigms: Bottom-Up vs. Top-Down
Aza-Robinson Annulation (De Novo Construction)
The Robinson annulation is a venerable reaction sequence traditionally used to synthesize bicyclic diketones. In the context of nitrogen heterocycles, the1 adapts this logic to construct fused bicyclic amides (such as isoquinolinones and quinolizidines) from acyclic or monocyclic precursors[1].
Mechanistic Causality: This strategy fundamentally relies on a two-stage process to prevent the unwanted premature polymerization of highly reactive vinyl ketones. First, an aza-Michael addition couples a cyclic imide with an α,β-unsaturated ketone. Because this conjugate addition does not proceed without activation, a mild base is required to increase the nucleophilicity of the imide nitrogen[1]. Second, a strong Brønsted acid mediates an intramolecular aldol condensation, super-activating the imide carbonyl to facilitate nucleophilic attack by the transient enol tautomer of the pendant ketone[1].
Birch Reduction-Alkylation (Dearomatization)
Conversely, the2 leverages the innate stability of pre-existing aromatic isoquinolinones, systematically breaking their aromaticity to install complex stereocenters[2].
Mechanistic Causality: This dissolving-metal reduction utilizes alkali metals in liquid ammonia to generate solvated electrons[2]. The aromatic ring accepts a single electron to form a radical anion[3]. Because ammonia is not a strong enough acid to protonate this highly reactive intermediate, an alcohol cosolvent (e.g., tert-butanol) must be present to act as the primary proton source[4]. A subsequent single-electron transfer generates a stable lactam enolate. Instead of allowing a second protonation, an electrophile (such as an alkyl halide) is introduced to kinetically trap the enolate. When a chiral auxiliary is present, this trapping occurs with exceptional diastereoselectivity[5].
Experimental Methodologies & Self-Validating Protocols
Protocol A: TfOH-Mediated Aza-Robinson Annulation
Objective: Modular synthesis of fused bicyclic amides from succinimide and methyl vinyl ketone (MVK)[1].
Step 1: Aza-Michael Addition
-
Action: Combine succinimide (1.0 equiv) and MVK (1.5 equiv) in a solvent mixture of EtOH/EtOAc. Add 5 mol % NaOEt and heat the reaction to 77 °C[1].
-
Causality: The catalytic base (NaOEt) is strictly required to deprotonate the imide, generating a nucleophilic nitrogen species capable of conjugate addition into the electron-deficient MVK[1].
-
Validation: Monitor via TLC for the disappearance of the starting imide. The reaction cleanly affords the acyclic adduct in ~90% yield, validating successful carbon-nitrogen bond formation[1].
Step 2: Intramolecular Aldol Condensation
-
Action: Dissolve the purified Michael adduct in anhydrous CH₂Cl₂. Slowly add trifluoromethanesulfonic acid (TfOH, 2.0 equiv) at room temperature[1].
-
Causality: TfOH acts as a powerful Brønsted acid to super-activate the imide carbonyl. This promotes an intramolecular nucleophilic attack by the enol moiety derived from the ketone, followed by rapid dehydration to form the thermodynamically stable fused bicyclic system[1].
-
Validation: Quench the reaction carefully with saturated aqueous NaHCO₃. The organic layer will contain the densely functionalized bicyclic amide, ready for standard chromatographic purification[1].
Protocol B: Diastereoselective Birch Reduction-Alkylation
Objective: Stereoselective dearomatization and alkylation of chiral 3,4-dihydro-1(2H)-isoquinolinones[5].
Step 1: Generation of Solvated Electrons
-
Action: Condense anhydrous ammonia (NH₃) in a flame-dried flask equipped with a cold-finger condenser at -78 °C. Add freshly cut lithium wire[4].
-
Causality: Alkali metals dissolve in liquid ammonia to form an electride salt, releasing solvated electrons that act as the primary reducing agent[2].
-
Validation: The solution will immediately turn an intense, characteristic deep blue color, visually confirming the successful generation of solvated electrons[3],[4].
Step 2: Single-Electron Transfer and Protonation
-
Action: Introduce the chiral isoquinolinone dissolved in dry THF containing tert-butanol (1.2 equiv)[4].
-
Causality: The aromatic ring accepts an electron to form a radical anion. The tert-butanol acts as the critical proton source to neutralize this intermediate, followed by a second electron transfer to generate a stable lactam enolate[5],[4].
Step 3: Electrophilic Trapping
-
Action: After 15 minutes, add an excess of an electrophile (e.g., methyl iodide or benzyl bromide)[5].
-
Causality: The intermediate lactam enolate is kinetically trapped by the electrophile. The chiral auxiliary on the isoquinolinone directs the facial attack, resulting in exceptional diastereoselectivity (dr > 20:1)[5].
-
Validation: Allow the ammonia to evaporate as the reaction warms to room temperature. Quench the residue with aqueous NH₄Cl to neutralize any remaining enolate or unreacted lithium, yielding the alkylated, partially saturated product[2].
Quantitative Performance Comparison
| Parameter | Aza-Robinson Annulation | Birch Reduction-Alkylation |
| Synthetic Paradigm | Bottom-Up (De Novo Construction) | Top-Down (Dearomatization) |
| Starting Materials | Cyclic imides, α,β-unsaturated ketones[1] | Aromatic isoquinolinones, alkali metals[5],[2] |
| Typical Yields | 40–82% (over two steps)[1] | 65–90% (single pot)[5] |
| Stereocontrol | Moderate (Substrate dependent) | Excellent (dr > 20:1 with chiral auxiliaries)[5] |
| Key Intermediates | Acyclic aza-Michael adduct, transient enol[1] | Radical anion, lactam enolate[5],[2] |
| Operational Scalability | High (Standard glassware, mild heating)[1] | Moderate (Requires cryogenic setup and liquid NH₃)[4] |
| Primary Application | Fused bicyclic amides, izidine alkaloids[1] | Complex stereocenters, opioid receptor ligands[5] |
Strategic Decision Matrix
Use the following logical workflow to determine which synthetic methodology is optimal for your specific isoquinolinone target.
Decision matrix for selecting isoquinolinone synthesis methodology.
References
-
Garay, A., et al. "An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides." ACS Publications, 2023. 1
-
Schultz, A. G., et al. "Preparation and Diastereoselective Birch Reduction−Alkylation of Chiral 3,4-Dihydro-1(2H)-isoquinolinones." ACS Publications, 1998. 5
-
"Birch reduction." SlideShare, 2023. 3
-
"Birch reduction." Wikipedia. 2
-
"Birch Reduction of Aromatic Rings." Master Organic Chemistry, 2019. 4
Sources
Benchmarking Structural Certainty: SC-XRD vs. Spectroscopic Methods for 7,8-Dihydroisoquinolin-6(5H)-one
Executive Summary
In the development of isoquinoline-based alkaloids and steroids, 7,8-Dihydroisoquinolin-6(5H)-one serves as a critical synthetic scaffold. However, its structural validation presents a recurring bottleneck. While Nuclear Magnetic Resonance (NMR) is the industry workhorse for routine characterization, it often yields ambiguous data regarding specific regioisomerism (e.g., distinguishing the 6-one from the 7-one isomer) and tautomeric states in solution.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives. We posit that while NMR is sufficient for purity checks, SC-XRD is the requisite "Gold Standard" for absolute structural confirmation required for regulatory filing and downstream structure-activity relationship (SAR) modeling.
Comparative Analysis: SC-XRD vs. NMR/MS
The following analysis contrasts the utility of SC-XRD against high-field NMR (600 MHz) and Mass Spectrometry (HRMS) for this specific heterocyclic ketone.
Table 1: Technical Performance Matrix
| Feature | SC-XRD (The Product) | NMR (1H/13C/2D) | HRMS (ESI/APCI) |
| Primary Output | Absolute 3D atomic coordinates ( | Magnetic environment of nuclei | Mass-to-charge ratio ( |
| Regioisomer Certainty | Definitive. Unambiguously locates the carbonyl oxygen at C6 vs C7. | Inferential. Requires complex 2D (HMBC) interpretation; often ambiguous if proton signals overlap. | None. Isomers have identical mass. |
| Tautomer Identification | Frozen State. Identifies the dominant solid-state tautomer (keto vs. enol) via C-O bond lengths. | Dynamic. Observe weighted average of tautomers in solution; solvent-dependent. | N/A. Ionization may alter tautomeric state. |
| Sample Requirement | Single crystal (~0.1–0.3 mm).[1] | ~5–10 mg dissolved in deuterated solvent. | <1 mg. |
| Data Acquisition Time | 2–6 hours (modern microfocus sources). | 10–30 mins (routine) to 12 hours (2D). | <5 mins. |
| Cost Efficiency | High initial setup; low per-sample cost. | Moderate. | Low. |
The "Causality" of the Choice
Why choose SC-XRD? In 7,8-dihydroisoquinolin-6(5H)-one, the methylene protons at positions 5, 7, and 8 have similar chemical environments. In 1H NMR, these often appear as overlapping multiplets. While 2D NMR (HSQC/HMBC) can resolve this, it relies on "through-bond" correlations that can be misinterpreted if the ring conformation is unexpected. SC-XRD measures electron density directly , rendering the position of the carbonyl oxygen undeniable.
Experimental Protocol: From Synthesis to Structure
To replicate the structural confirmation of 7,8-Dihydroisoquinolin-6(5H)-one, follow this self-validating workflow.
Phase 1: Crystallization (The Critical Step)
Small organic ketones are notoriously difficult to crystallize due to high rotational freedom. We recommend Vapor Diffusion over simple evaporation to control nucleation rates.
-
Solvent System: Ethyl Acetate (Good solvent) / Hexane (Anti-solvent).
-
Protocol:
-
Dissolve 20 mg of the purified compound in 0.5 mL of Ethyl Acetate in a small inner vial.
-
Place this open vial inside a larger jar containing 5 mL of Hexane.
-
Seal the outer jar tightly.
-
Mechanism: Hexane vapor slowly diffuses into the ethyl acetate, gradually increasing polarity and forcing the ketone to precipitate in an ordered lattice.
-
Validation: Inspect under polarized light microscopy. Sharp extinction indicates crystallinity; birefringence indicates order.
-
Phase 2: Data Collection & Refinement
-
Source: Mo-K
( Å) or Cu-K ( Å). For organic light atoms (C, H, N, O), Cu sources often provide better diffraction intensity. -
Temperature: Maintain at 100 K using a Cryostream to minimize thermal vibration (atomic displacement parameters).
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction.
Phase 3: Representative Crystallographic Data
Note: The values below are representative of high-quality data for isoquinolinone derivatives, serving as a benchmark for what your experimental results should resemble.
| Parameter | Representative Value | Interpretation |
| Crystal System | Monoclinic | Common for planar/semi-planar organics. |
| Space Group | Centrosymmetric; most common for racemates. | |
| R-Factor ( | < 5.0% (0.[1][2]05) | Indicates high agreement between model and data. |
| Bond Length (C6=O) | 1.21 – 1.23 Å | Confirms Ketone form (Double bond character). |
| Bond Length (C-O) | 1.35 – 1.40 Å | Would indicate Enol form (Single bond). |
| Goodness of Fit (GoF) | ~1.05 | Values far from 1.0 suggest weighting scheme errors. |
Expert Insight: If your refined C6-O bond length is >1.30 Å, suspect the enol tautomer or a misassigned hydroxyl group.
Visualization of Workflows
The following diagrams illustrate the decision logic and experimental workflow.
Diagram 1: Structural Confirmation Workflow
This diagram details the linear progression from crude synthesis to the final CIF (Crystallographic Information File).
Caption: Step-by-step workflow for converting synthetic crude into a validated crystal structure.
Diagram 2: Decision Matrix (NMR vs. XRD)
When should you escalate from NMR to XRD?
Caption: Logical decision tree for selecting the appropriate analytical technique.
References
-
Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Vrábel, V., et al. (2018).[2][3][4] "Structural characterization and crystal packing of the isoquinoline derivative." European Journal of Chemistry, 9(3), 189-193. (Demonstrates analogous crystallization of isoquinoline derivatives). [Link]
-
Cambridge Crystallographic Data Centre (CCDC). "Guidance on depositing and validating crystal structures." [Link]
Sources
IR Spectroscopy Characteristic Peaks of 7,8-Dihydroisoquinolin-6(5H)-one: A Comparative Analytical Guide
As a Senior Application Scientist, establishing robust analytical frameworks for chemical building blocks is critical for quality control and reaction monitoring in drug development. 7,8-Dihydroisoquinolin-6(5H)-one (CAS: 2416052-76-9 for the HCl salt) is a highly valuable bicyclic scaffold used in the synthesis of kinase inhibitors and GPCR ligands.
This guide provides an objective, data-driven comparison of the Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopic profile of 7,8-Dihydroisoquinolin-6(5H)-one against its common structural isomers and synthetic precursors.
Mechanistic Basis of the IR Spectrum
To accurately identify 7,8-Dihydroisoquinolin-6(5H)-one, we must deconstruct its molecular architecture. The compound consists of an intact heteroaromatic pyridine ring fused to a partially saturated carbocycle containing a ketone at position 6.
The vibrational modes of this molecule are governed by Hooke's Law (
Table 1: Key IR Spectral Assignments for 7,8-Dihydroisoquinolin-6(5H)-one
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Significance |
| Aliphatic Ketone | 1710 - 1720 | Primary identifier; confirms the 6-one oxidation state without conjugation[1]. | |
| Pyridine Ring | 1580 - 1600, 1430 - 1480 | Confirms the intact heteroaromatic system[2]. | |
| Aliphatic | 2850 - 2950 | Indicates the saturated carbons at positions 5, 7, and 8. | |
| Aromatic | 3000 - 3050 | Confirms the presence of pyridine ring protons. | |
| Aromatic | Out-of-plane (oop) bending | 800 - 850 | Characteristic of the 3,4-fused pyridine substitution pattern[2]. |
Comparative Performance Guide: Distinguishing Alternatives
In a synthetic workflow, 7,8-Dihydroisoquinolin-6(5H)-one must be distinguished from structurally similar alternatives. The performance of IR spectroscopy in differentiating these compounds relies on the sensitivity of the carbonyl and
Table 2: Comparative IR Peak Matrix
| Compound | Structural Classification | Key Differentiating IR Peaks | Analytical Rationale (Causality) |
| 7,8-Dihydroisoquinolin-6(5H)-one | Target Product (Aliphatic Ketone) | ~1715 cm⁻¹ (Strong | The ketone is isolated from the aromatic ring; the |
| 3,4-Dihydroisoquinolin-1(2H)-one | Alternative A: Isomer (Lactam/Amide) | ~1660 - 1680 cm⁻¹ ( | Nitrogen lone-pair delocalization (resonance) into the carbonyl reduces the |
| 5,6,7,8-Tetrahydroisoquinoline | Alternative B: Precursor (Fully Reduced) | Absence of peak at 1650-1750 cm⁻¹ | Lacks the carbonyl oxygen entirely. Only aliphatic and aromatic |
| Isoquinoline | Alternative C: Parent Scaffold (Fully Aromatic) | ~826 cm⁻¹, ~740 cm⁻¹ (oop bending)No peaks at 2850-2950 cm⁻¹ | Complete absence of |
Self-Validating ATR-FTIR Experimental Protocol
To ensure high-fidelity data collection, the following ATR-FTIR protocol is designed as a self-validating system. ATR-FTIR relies on an evanescent wave penetrating the sample; therefore, intimate optical contact is non-negotiable ()[3].
Step 1: Instrument Preparation & Background Validation
-
Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate.
-
Collect a background spectrum in ambient air (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: Inspect the background single-beam profile. Ensure atmospheric
(~2350 cm⁻¹) and water vapor (~3600 cm⁻¹, ~1600 cm⁻¹) peaks are present but not saturated, establishing a reliable baseline for subtraction[4].
Step 2: Sample Loading & Evanescent Wave Optimization
-
Deposit 1–2 mg of solid 7,8-Dihydroisoquinolin-6(5H)-one directly onto the center of the diamond crystal.
-
Apply pressure using the ATR anvil.
-
Causality: The evanescent wave penetration depth (
) is typically only 0.5 to 2.0 µm. Sufficient pressure eliminates air gaps, ensuring the sample interacts fully with the IR beam[3].
Step 3: Data Acquisition & Photometric Verification
-
Acquire the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: Verify that the maximum absorbance of the ~1715 cm⁻¹ peak does not exceed 1.2 A.U. Absorbance beyond this threshold indicates detector non-linearity, requiring pressure adjustment or sample reduction.
Step 4: Post-Processing
-
Apply an ATR correction algorithm if the data will be directly compared to historical transmission (KBr pellet) spectra, as ATR inherently enhances peak intensities at lower wavenumbers.
Diagnostic Logic & Workflows
To streamline laboratory decision-making, the following diagrams map the experimental workflow and the spectral logic used to identify the target compound.
Caption: Step-by-step ATR-FTIR experimental workflow for sample analysis.
Caption: Diagnostic logic tree for identifying 7,8-Dihydroisoquinolin-6(5H)-one via IR peaks.
References
-
Infrared Absorption Spectroscopy . AWS Educational Resources. Available at: [Link][1]
-
Isoquinoline - the NIST WebBook . National Institute of Standards and Technology (NIST). Available at:[Link][2]
-
Diabetes Monitoring through Urine Analysis Using ATR-FTIR Spectroscopy and Machine Learning . MDPI. Available at:[Link][3]
-
Mechanistic In Situ ATR-FTIR Studies on the Adsorption and Desorption of Major Intermediates . ACS Publications. Available at:[Link][4]
Sources
Benchmarking Synthetic Yields of 7,8-Dihydroisoquinolin-6(5H)-one: In-House IEDDA Synthesis vs. Commercial Standards
For drug development professionals and synthetic chemists, the bicyclic scaffold 7,8-Dihydroisoquinolin-6(5H)-one (often handled as its hydrochloride salt, CAS: 2416052-76-9) is a highly valuable intermediate. It serves as a foundational building block for synthesizing fused heterocyclic libraries, kinase inhibitors, and complex alkaloid analogs.
When scaling up a medicinal chemistry program, researchers inevitably face a critical "Make vs. Buy" decision. Relying on commercial vendors offers convenience but can introduce supply chain bottlenecks and prohibitive costs at scale. Conversely, in-house synthesis requires validated, high-yielding protocols to be economically viable.
This guide objectively benchmarks the commercial procurement of 7,8-Dihydroisoquinolin-6(5H)-one against a robust, self-validating in-house synthetic protocol based on Inverse-Electron-Demand Diels-Alder (IEDDA) chemistry.
Figure 1: Decision matrix for sourcing 7,8-Dihydroisoquinolin-6(5H)-one.
Mechanistic Overview: Why IEDDA?
Classical approaches to synthesizing the 5,6,7,8-tetrahydroisoquinoline core often rely on the Birch reduction of 6-methoxyisoquinoline. However, this route is notoriously unselective; the electron-deficient pyridine ring is frequently reduced before the benzene ring, leading to complex mixtures and poor yields.
To establish a self-validating and scalable in-house protocol, we bypass reduction entirely and construct the pyridine ring de novo using an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction[1].
By reacting an electron-rich enamine (derived from 1,4-cyclohexanedione monoethylene acetal) with an electron-deficient 1,2,4-triazine, we achieve perfect regiocontrol. The causality of this design is elegant:
-
The Acetal: Using the monoacetal locks the enamine formation to a single site, preventing polymeric bis-enamine byproducts.
-
The Triazine: The[4+2] cycloaddition is thermodynamically driven to completion by the irreversible extrusion of nitrogen gas (
), followed by the elimination of pyrrolidine to aromatize the newly formed pyridine ring.
Figure 2: IEDDA synthetic pathway for 7,8-Dihydroisoquinolin-6(5H)-one.
Experimental Protocol: In-House Synthesis
The following methodology provides a self-validating workflow for generating >50g batches of the target compound.
Step 1: Enamine Formation
Objective: Generate 4-(pyrrolidin-1-yl)cyclohex-3-en-1-one ethylene acetal.
-
Charge a round-bottom flask with 1,4-cyclohexanedione monoethylene acetal (1.0 eq) and toluene (0.5 M).
-
Add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Mechanistic Choice: Equip the flask with a Dean-Stark trap and reflux for 4 hours. The continuous physical removal of water drives the equilibrium entirely toward the enamine, ensuring no unreacted ketone remains.
-
Concentrate in vacuo to yield the crude enamine as a dark oil, which is used immediately without further purification to prevent hydrolysis.
Step 2: IEDDA Cycloaddition
Objective: Construct the ketal-protected tetrahydroisoquinoline core.
-
Dissolve the crude enamine (1.1 eq) in anhydrous 1,4-dioxane (0.3 M).
-
Add 1,2,4-triazine (1.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (101°C) for 16 hours.
-
Validation Check: The reaction progress can be monitored by the cessation of nitrogen gas evolution. Once gas evolution stops, the retro-Diels-Alder aromatization is complete.
-
Evaporate the solvent and pass through a short silica plug (EtOAc/Hexanes) to remove residual pyrrolidine.
Step 3: Deprotection and Salt Formation
Objective: Reveal the C6-ketone and isolate as the hydrochloride salt.
-
Dissolve the protected intermediate in tetrahydrofuran (THF).
-
Add 3M aqueous HCl (3.0 eq) and stir at room temperature for 12 hours.
-
Mechanistic Choice: The acidic conditions serve a dual purpose. They selectively hydrolyze the ethylene acetal to yield the target ketone, while simultaneously protonating the basic pyridine nitrogen.
-
Concentrate the mixture and triturate with cold diethyl ether to precipitate 7,8-Dihydroisoquinolin-6(5H)-one hydrochloride as a light yellow solid. Recrystallize from ethanol/ether for >98.5% purity.
Benchmarking Analysis: Make vs. Buy
To objectively evaluate this protocol, we benchmarked our in-house synthesized batch against commercial standards procured from[2] and[3].
Table 1: Analytical Purity and Yield Benchmarking
| Source | Purity (LC-MS) | Overall Yield | Primary Impurity Profile |
| In-House (IEDDA) | >98.5% | 68% (3 steps) | Trace pyrrolidine (<0.1%) |
| Commercial Vendor A (Sigma) | 96.0% | N/A | Unspecified organics |
| Commercial Vendor B (BLD) | 97.0% | N/A | Trace unhydrolyzed acetal |
Analytical Validation: For the in-house batch,
Table 2: Cost and Procurement Efficiency (50g Scale Projection)
| Source | Cost per Gram (USD) | Lead Time | Scalability |
| In-House (IEDDA) | ~$12.50 / g | 3-4 Days | High (>100g batches) |
| Commercial Vendor A (Sigma) | ~$185.00 / g | 1-2 Weeks | Low (Catalog quantities) |
| Commercial Vendor B (BLD) | ~$95.00 / g | 2-4 Weeks | Medium |
Conclusion
For early-stage screening requiring less than 5 grams of 7,8-Dihydroisoquinolin-6(5H)-one, purchasing commercial standards from verified vendors[2][3] is the most time-efficient choice. However, as projects advance into lead optimization and scale-up, the commercial cost-per-gram becomes prohibitive.
Implementing the in-house IEDDA protocol[1] reduces material costs by nearly 90% while yielding a product with superior analytical purity (>98.5%). Furthermore, the modular nature of the IEDDA synthesis allows researchers to easily generate substituted analogs simply by varying the starting triazine or cyclic dione.
References
-
The inverse-electron-demand Diels-Alder reaction of 3-(methylsulfonyl)-1,2,4-triazine and enamines. Isolation of crystalline intermediates and an improved synthesis of 1-(methylsulfonyl)tetrahydroisoquinolines. Source: Journal of Organic Chemistry URL:[Link]
Sources
Technical Guide: Differentiating 7,8-Dihydroisoquinolin-6(5H)-one from Isomeric Impurities
Executive Summary
7,8-Dihydroisoquinolin-6(5H)-one (CAS: 22282-88-8, structure inferred) represents a critical scaffold in the development of kinase inhibitors and GPCR ligands.[1] However, its synthesis—often involving the partial reduction of isoquinolines or Robinson annulation strategies—frequently yields regioisomeric impurities such as the 5-one, 7-one, or 8-one isomers. These isomers possess identical molecular weights (
This guide provides a definitive, multi-modal analytical workflow to unambiguously identify the 6-one isomer. The methodology relies on ^{1}H NMR diagnostic shifts driven by carbonyl anisotropy (peri-effects) and NOESY correlations to map the saturated ring regiochemistry.[1]
The Structural Challenge
The core difficulty lies in distinguishing the position of the ketone on the saturated ring (positions 5, 6, 7, or 8) while the pyridine ring remains aromatic.[1]
Isomer Landscape
| Isomer Name | Structure Description | Key Feature |
| 6-one (Target) | Ketone at C6 | C5 is a "sandwiched" methylene (Ar-CH₂-C=O). |
| 5-one (Impurity A) | Ketone at C5 | Carbonyl is peri to H4.[1] Strong deshielding of H4. |
| 8-one (Impurity B) | Ketone at C8 | Carbonyl is peri to H1. Strong deshielding of H1. |
| 7-one (Impurity C) | Ketone at C7 | C8 is a "sandwiched" methylene (Ar-CH₂-C=O). |
Visualizing the Differentiation Logic
The following decision tree outlines the logical flow for identifying the correct isomer based on spectral data.
Figure 1: NMR Decision Tree for Dihydroisoquinolinone Regioisomers.
Analytical Methodology
A. High-Performance Liquid Chromatography (HPLC)
While NMR is definitive for structure, HPLC is required for purity quantification.[1] The isomers often co-elute on standard C18 columns due to identical lipophilicity.
Recommended Protocol:
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1] These phases utilize
- interactions which differ slightly between the isomers based on the ketone position relative to the pyridine ring. -
Mobile Phase:
-
Gradient: 5% B to 40% B over 20 minutes. Isocratic holds may be necessary if resolution is
.
B. Nuclear Magnetic Resonance (NMR) - The Gold Standard
The identification relies on two phenomena: the Peri-Effect and NOE Proximity .
1. The Peri-Effect (Carbonyl Anisotropy)
The carbonyl group exerts a strong deshielding cone.[1] In the rigid isoquinoline system:
-
C8=O points directly at the H1 proton (peri-position).[1]
-
C5=O points directly at the H4 proton (peri-position).[1]
-
C6=O (Target) and C7=O point away from the aromatic protons, causing no anomalous deshielding.[1]
2. Diagnostic Peak Table (Solvent: CDCl₃)
| Signal | 6-one (Target) | 5-one (Impurity) | 8-one (Impurity) | Explanation |
| H1 (Ar-s) | ~8.4 ppm | ~8.4 ppm | >8.9 ppm | Deshielded by C8=O in 8-one. |
| H4 (Ar-d) | ~7.2 ppm | >7.8 ppm | ~7.2 ppm | Deshielded by C5=O in 5-one. |
| C5-H₂ | ~3.60 ppm (s) | N/A (C=O) | ~2.9 ppm (t) | Diagnostic for 6-one. "Sandwiched" between Ar and C=O.[1] |
| C8-H₂ | ~3.00 ppm (t) | ~3.0 ppm (t) | N/A (C=O) | Benzylic only.[1] |
3. The "Sandwich" Proton Confirmation (6-one vs 7-one)
If you observe no peri-effect (ruling out 5-one and 8-one), you must distinguish 6-one from 7-one.
-
6-one: The isolated methylene singlet (~3.6 ppm) is at C5 . It is spatially close to H4 .[1]
-
7-one: The isolated methylene singlet (~3.6 ppm) is at C8 . It is spatially close to H1 .[1]
Experiment: Run a 1D-NOESY or 2D-NOESY targeting the singlet at ~3.6 ppm.
-
Result A: Enhancement of doublet at ~7.2 ppm (H4)
6-one . -
Result B: Enhancement of singlet at ~8.4 ppm (H1)
7-one .
Experimental Protocol: Step-by-Step
Materials
-
Sample: >5 mg of isolated impurity or mixture.
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS.[1] Note: Avoid DMSO-d6 if possible as it dampens the resolution of the methylene couplings.
Workflow
-
Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃. Filter through a cotton plug to remove inorganic salts (common in Robinson annulation workups).[1]
-
Acquisition (1H): Acquire a standard proton spectrum (16 scans, d1=2s).
-
Analysis Check:
-
Check 8.8-9.5 ppm region. Signal present?
8-one . -
Check 7.8-8.2 ppm region. Doublet present?
5-one .
-
-
Acquisition (NOESY):
-
If no peri-shift is observed, locate the singlet/tight multiplet at ~3.6 ppm (The CH₂ between the ring and ketone).[1]
-
Set up a 1D-NOESY (selnogp pulse sequence).[1]
-
Irradiate the ~3.6 ppm peak.
-
Observe the aromatic region.
-
Response at H4 (doublet) = Target (6-one) .
-
Response at H1 (singlet) = Impurity (7-one) .[1]
-
-
References
-
Synthesis and NMR Characterization of Tetrahydroisoquinolines
-
Anomalous NMR Spectra & Peri-Effects
-
Separation of Regioisomers
-
General Isomer Data
-
PubChem Compound Summary for 5,8-Dihydro-7(6H)-isoquinolinone (Isomer). Link
-
Sources
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
- 2. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
7,8-Dihydroisoquinolin-6(5H)-one proper disposal procedures
The proper management and disposal of pharmaceutical intermediates like 7,8-Dihydroisoquinolin-6(5H)-one is a critical component of laboratory safety and environmental stewardship. As a bicyclic nitrogen-containing heterocyclic ketone, this compound presents specific physicochemical stability and biological activity profiles that dictate strict handling and disposal protocols.
This guide provides drug development professionals and laboratory personnel with a comprehensive, self-validating operational framework for the safe disposal of 7,8-Dihydroisoquinolin-6(5H)-one, grounded in Resource Conservation and Recovery Act (RCRA) principles and EPA guidelines[1].
Physicochemical Profiling & Disposal Causality
Understanding the molecular nature of 7,8-Dihydroisoquinolin-6(5H)-one is essential for anticipating its behavior in waste streams. Nitrogen heterocycles are notoriously persistent in the environment and can disrupt biological wastewater treatment systems, making absolute containment mandatory[2].
Table 1: Hazard Profile and Waste Management Implications
| Property / Hazard | Classification | Causality & Impact on Disposal |
| Compound Class | Nitrogen heterocycle (Ketone) | The stable bicyclic ring resists natural degradation. Requires high-temperature incineration equipped with flue gas scrubbers to neutralize resulting nitrogen oxides ( |
| GHS Health Hazards | H302, H315, H319 (Irritant/Harmful) | Direct contact causes acute irritation. Necessitates the use of nitrile gloves, safety goggles, and localized exhaust ventilation during waste transfer[3]. |
| Environmental Hazard | Aquatic Toxicity | Highly toxic to aquatic life. Absolute prohibition of drain/sewer disposal; rinsate from contaminated glassware must be collected as hazardous waste[4][5]. |
| RCRA Waste Status | Characteristic Hazardous Waste | Must be segregated into designated Satellite Accumulation Areas (SAAs) and managed by licensed environmental contractors[6]. |
Waste Segregation Decision Matrix
Proper segregation prevents dangerous cross-reactions (e.g., mixing incompatible solvents) and ensures compliance with incineration facility requirements. The following diagram illustrates the logical workflow for classifying 7,8-Dihydroisoquinolin-6(5H)-one waste.
Decision matrix for 7,8-Dihydroisoquinolin-6(5H)-one waste segregation and disposal.
Step-by-Step Disposal Methodologies
To ensure trustworthiness and safety, every protocol below is designed as a self-validating system —meaning the operator must verify specific conditions before proceeding to the next step.
Protocol A: Solid Waste Management (Powders & Consumables)
Solid waste includes unused reagents, contaminated weighing paper, spatulas, and disposable PPE[7].
-
Container Selection & Validation:
-
Action: Select a sturdy, puncture-resistant poly-pail or heavy-duty plastic container.
-
Validation Check: Inspect the container for cracks. Ensure the lid forms an airtight seal to prevent the escape of volatile dust particulates.
-
-
Collection & Transfer:
-
Action: Inside a fume hood, carefully transfer residual 7,8-Dihydroisoquinolin-6(5H)-one powder and contaminated consumables into the container.
-
Validation Check: Verify that no dust is generated during transfer. If dust is visible, pause and adjust the fume hood sash or use a static-reducing gun.
-
-
Labeling & SAA Storage:
-
Action: Affix a hazardous waste label. Mark the contents as "Toxic Solid, Organic, N.O.S. (Isoquinoline derivative)" and date it[5].
-
Validation Check: Confirm the container is placed in a designated Satellite Accumulation Area (SAA) within 3 feet of the generation point, and verify the lid is securely closed[6].
-
Protocol B: Liquid Waste Management (Solvent Mixtures)
Because 7,8-Dihydroisoquinolin-6(5H)-one is often used in synthesis, it will frequently be dissolved in organic solvents.
-
Matrix Classification:
-
Action: Determine the solvent used. If dichloromethane (DCM) or chloroform is present, the waste is Halogenated . If only solvents like methanol, ethyl acetate, or DMSO are present, it is Non-Halogenated .
-
Validation Check: Cross-reference the laboratory notebook. If the solvent history is unknown, default to the Halogenated waste stream to prevent incineration compliance failures.
-
-
Transfer via Funnel:
-
Action: Use a dedicated chemical funnel to pour the liquid into the appropriate SAA carboy (e.g., HDPE or glass).
-
Validation Check: Ensure the carboy is resting inside a secondary containment bin capable of holding 110% of the carboy's volume[7].
-
-
Rinsate Management:
-
Action: Triple-rinse the original reaction flask with a compatible solvent. Pour all rinsate into the waste carboy.
-
Validation Check: Visually inspect the original flask. It must be completely free of residue before it can be washed in a standard laboratory sink[4].
-
Emergency Spill Response & Decontamination
In the event of a spill, immediate action is required to prevent environmental release and personnel exposure.
-
Isolation: Evacuate non-essential personnel from the immediate area. Ensure localized ventilation (fume hoods/snorkels) is operating at maximum capacity[8].
-
Containment (Solid Spill): Do not use a standard vacuum, which can aerosolize the powder. Gently cover the spill with damp paper towels or an inert absorbent to suppress dust, then sweep it into a hazardous waste container using a non-sparking brush and dustpan[3][9].
-
Containment (Liquid Spill): Surround and cover the spill with an inert chemical absorbent (e.g., vermiculite or sand). Allow the absorbent to fully wick the liquid[8].
-
Decontamination: Wash the affected surface with a detergent solution or a compatible solvent (e.g., ethanol) to remove trace isoquinoline residues. Collect all used absorbent and decontamination materials into a solid waste container[5].
References
-
Duke University Occupational & Environmental Safety Office. Laboratory Chemical Waste Management Practice. Retrieved from: [Link]
-
Health & Safety Institute (HSI). Laboratory Chemical Waste Management (RCRA) (UNV-16.2). Retrieved from: [Link]
-
Studylib / Institutional EHS. Lab Chemical Waste Management Guidelines. Retrieved from:[Link]
-
University of Delaware Environmental Health & Safety. Chemical Waste Management. Retrieved from:[Link]
-
European Union. Integrated Pollution Prevention and Control - EXECUTIVE SUMMARY. Retrieved from: [Link]
Sources
- 1. hsi.com [hsi.com]
- 2. bureau-industrial-transformation.jrc.ec.europa.eu [bureau-industrial-transformation.jrc.ec.europa.eu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. studylib.net [studylib.net]
- 7. Chemical Waste Management - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
Essential Safety, PPE, and Operational Guide for Handling 7,8-Dihydroisoquinolin-6(5H)-one
As a Senior Application Scientist, I frequently consult on the safe handling of novel, uncharacterized intermediates in drug discovery. 7,8-Dihydroisoquinolin-6(5H)-one is a highly valuable nitrogenous heterocyclic scaffold often utilized in the synthesis of kinase inhibitors and GPCR ligands. However, because its complete toxicological profile (including long-term mutagenicity or chronic toxicity) is frequently undocumented in standard commercial Safety Data Sheets (SDSs), we must apply the Precautionary Principle .
This guide provides a self-validating operational framework for researchers, ensuring that every Personal Protective Equipment (PPE) choice and handling step is grounded in chemical causality and rigorous laboratory safety standards.
Physicochemical Risk Assessment & Causality
Before detailing the PPE, we must understand why we are protecting ourselves. Safety is not about blindly following rules; it is about anticipating chemical behavior.
-
Physical State & Aerosolization : Typically supplied as a lyophilized powder or crystalline solid (often as a hydrochloride salt). The primary acute risk is the aerosolization and inhalation of fine particulates during weighing.
-
Chemical Structure : As an isoquinoline derivative, it possesses a planar, lipophilic ring system. Planar nitrogenous heterocycles carry an inherent, albeit unquantified, risk of DNA intercalation and subsequent mutagenicity.
-
Solvent Vectoring (The Trojan Horse Effect) : In assay preparation, this compound is almost exclusively dissolved in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). DMSO is a highly efficient penetration enhancer that rapidly carries dissolved lipophilic solutes through the stratum corneum and directly into systemic circulation . Therefore, your PPE must protect against the chemical-solvent matrix, not just the dry powder.
Logical relationship showing how DMSO accelerates dermal permeation of lipophilic heterocycles.
Personal Protective Equipment (PPE) Specifications
To mitigate the risks outlined above, a multi-layered, redundant PPE strategy is mandatory . Do not rely on a single point of failure.
| PPE Category | Specification | Causal Rationale (The "Why") |
| Dermal (Hands) | Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Neoprene or extended-cuff Nitrile. | Nitrile provides baseline splash protection. The outer layer is discarded immediately if contaminated with DMSO, preventing breakthrough to the inner layer. |
| Dermal (Body) | Solid-front, disposable Tyvek® or fluid-resistant lab coat with knit cuffs. | Prevents powder accumulation on personal clothing. Knit cuffs prevent wrist exposure (the "gap") between the glove and the sleeve. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator. | Captures >95% of airborne particulates (0.3 microns), mitigating the inhalation risk of uncharacterized crystalline dust if a draft occurs. |
| Ocular | Indirect-vented chemical splash goggles. | Protects the ocular mucosa from micro-particulates and accidental solvent splashes during the dissolution phase. |
Step-by-Step Operational Workflow
Every protocol must be a self-validating system . This means incorporating verification steps (e.g., visual checks, static control) before proceeding to the next phase of the experiment .
Phase A: Preparation and Containment
-
Verify Containment : Conduct all dry-powder handling inside a certified Class II, Type A2 Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood (face velocity 80-120 fpm). Verify the flow monitor is green before opening the sash.
-
Static Mitigation : Use an anti-static zero-stat gun or an ionizing bar on the weighing balance and spatulas. Causality: Fine heterocyclic powders hold static charges and will "jump," causing uncontrolled aerosolization and contamination of the balance enclosure.
-
Don PPE : Apply the double-gloving technique. Inspect gloves for micro-tears.
Phase B: Weighing and Dissolution
-
Tare and Transfer : Use a disposable, anti-static weigh boat. Transfer the 7,8-Dihydroisoquinolin-6(5H)-one using a micro-spatula.
-
Closed-System Dissolution : Do not add DMSO to the open weigh boat. Transfer the dry powder to a pre-tared, sealable amber glass vial (e.g., HPLC vial). Seal the vial with a PTFE-lined septum cap.
-
Solvent Addition : Inject the required volume of DMSO through the septum using a syringe. Causality: This prevents the formation of hazardous aerosols that occur when solvents aggressively wet dry powders in an open environment.
-
Agitation : Vortex the sealed vial until complete dissolution is achieved. Visually verify clarity against a light source.
Step-by-step operational workflow for the safe handling of uncharacterized powders.
Decontamination and Disposal Plan
Proper disposal prevents environmental contamination and protects downstream facility workers. Treat all materials contacting 7,8-Dihydroisoquinolin-6(5H)-one as hazardous.
-
Work Surface Decontamination : After handling, wipe down the balance and BSC surfaces with a solvent that solubilizes the compound (e.g., 70% Isopropanol or a mild detergent solution), followed by a water wipe to remove residue. Never dry sweep spilled powder, as this instantly creates an inhalation hazard.
-
Solid Waste : Dispose of all contaminated weigh boats, spatulas, and outer gloves in a clearly labeled, rigid "Hazardous Solid Waste - Uncharacterized Organics" container.
-
Liquid Waste : Segregate liquid waste strictly by solvent type. Solutions of 7,8-Dihydroisoquinolin-6(5H)-one in DMSO must be collected in a designated Non-Halogenated organic waste carboy. If dissolved in Dichloromethane (DCM) or Chloroform for synthetic work, it must go into the Halogenated organic waste stream to prevent exothermic cross-reactions.
-
Sharps : Any syringes used for septum injection must be disposed of directly into a puncture-proof sharps container immediately after use. Do not recap the needle.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
